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  • Product: 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid
  • CAS: 1031317-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-focused walkthrough for the structural elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a compound of interest due to its fluorinated benzyl and piperidine-2-carboxylic acid moieties, which are prevalent in medicinally active compounds. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is designed to not only present the methodologies but also to instill a deep understanding of the strategic choices and data interpretation that lead to an unambiguous structural assignment.

Introduction: The Significance of Structural Integrity

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid incorporates several key pharmacophores. The piperidine ring is a common scaffold in many pharmaceuticals due to its ability to explore chemical space in three dimensions. The carboxylic acid group offers a key interaction point for biological targets, while the fluorinated benzyl group can enhance metabolic stability and binding affinity. Given these features, confirming the exact connectivity and stereochemistry is paramount for understanding its structure-activity relationship (SAR) and ensuring its potential as a therapeutic agent.

This guide will proceed through a logical workflow, beginning with the foundational data from one-dimensional NMR, moving to the connectivity information provided by two-dimensional NMR, confirming the molecular weight and fragmentation through mass spectrometry, and corroborating the functional groups with infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a suite of NMR experiments is necessary to assign all proton and carbon signals and to establish the connectivity between them.

One-Dimensional (1D) NMR: The First Look

¹H NMR: Proton Environment Mapping

The ¹H NMR spectrum provides the initial overview of the proton environments within the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, the carboxylic acid, and the fluorine atom.

Expertise & Experience in Spectral Interpretation: The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and conformational dynamics. The benzyl protons will also show characteristic splitting, and the fluorine atom will introduce additional coupling to the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (J) in Hz
H-2 (piperidine)3.0 - 3.5Doublet of doublets (dd)J(H2,H3a), J(H2,H3e)
H-3, H-4, H-5 (piperidine)1.5 - 2.2Multiplets (m)
H-6 (piperidine)2.5 - 3.0Multiplets (m)
Benzyl CH₂3.5 - 4.0Singlet (s) or AB quartet
Aromatic H6.9 - 7.4Multiplets (m)J(H,H), J(H,F)
Carboxylic Acid OH10.0 - 13.0Broad singlet (br s)

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl).

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (ppm)
C-2 (piperidine)60 - 70
C-3, C-4, C-5 (piperidine)20 - 35
C-6 (piperidine)50 - 60
Benzyl CH₂60 - 70
Aromatic C110 - 140
Aromatic C-F160 - 165 (doublet, ¹JCF)
Carbonyl C=O170 - 180

¹⁹F NMR: A Unique Probe

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It will show a single resonance, and its coupling to nearby protons in the ¹H NMR spectrum will confirm the substitution pattern on the aromatic ring.[1]

Two-Dimensional (2D) NMR: Connecting the Pieces

While 1D NMR provides essential information, 2D NMR experiments are required to piece together the molecular puzzle.

Workflow for 2D NMR Analysis

G cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity cluster_structure Final Structure H_NMR ¹H NMR COSY COSY (H-H Correlations) H_NMR->COSY HSQC HSQC (Direct C-H Correlations) H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H_NMR->HMBC C_NMR ¹³C NMR C_NMR->HSQC C_NMR->HMBC F_NMR ¹⁹F NMR Structure Elucidated Structure F_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

COSY (Correlation Spectroscopy): Identifying Spin Systems

The COSY experiment reveals proton-proton couplings, allowing for the tracing of bonded proton networks. For our target molecule, this is invaluable for assigning the protons within the piperidine ring and the aromatic ring.[2]

HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.[2][3]

HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connectivity

The HMBC experiment is arguably the most critical for confirming the overall molecular structure. It shows correlations between protons and carbons that are two or three bonds away.[4][5][6][7] Key expected HMBC correlations for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid include:

  • The benzyl CH₂ protons to the C-2 and C-6 of the piperidine ring, confirming the N-benzylation.

  • The benzyl CH₂ protons to the aromatic carbons, confirming the attachment to the fluorophenyl ring.

  • The H-2 proton of the piperidine ring to the carbonyl carbon of the carboxylic acid, confirming the position of the acid group.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts, so consistency is key.

  • 1D NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

    • If a fluorine-containing compound is suspected or known, acquire a ¹⁹F NMR spectrum.

  • 2D NMR Acquisition:

    • Acquire a COSY spectrum.

    • Acquire an HSQC spectrum.

    • Acquire an HMBC spectrum. The long-range coupling constant should be optimized (typically around 8 Hz).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Phase the spectra, perform baseline correction, and integrate the ¹H signals. Pick peaks and analyze the correlations in the 2D spectra to build the molecular structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers further structural clues.

Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like carboxylic acids. It typically yields the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

  • Electron Impact (EI): A hard ionization technique that causes extensive fragmentation. The fragmentation pattern can be highly informative for structural elucidation.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₁₃H₁₆FNO₂

  • Monoisotopic Mass: 237.1165 g/mol

  • High-Resolution Mass Spectrometry (HRMS): HRMS will confirm the elemental composition by providing a highly accurate mass measurement.

  • Key Fragmentation Patterns (EI-MS):

    • Loss of the carboxylic acid group (-COOH, 45 Da).

    • Formation of the fluorobenzyl cation (C₇H₆F⁺, m/z 109).

    • Formation of the tropylium ion (C₇H₇⁺, m/z 91) is a common fragmentation for benzyl groups.

Table 3: Expected HRMS-ESI Data

Ion Calculated m/z
[M+H]⁺238.1238
[M+Na]⁺260.1057
[M-H]⁻236.1092

Experimental Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A reversed-phase column (e.g., C18) is typically used.

  • Mass Spectrometric Detection: Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

  • Data Analysis: Determine the m/z of the parent ion and compare it to the calculated mass for the expected formula.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience in IR Interpretation: For 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, the most prominent features will be the very broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F stretch.[8][9]

Table 4: Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Aliphatic C-HC-H stretch2850-3000Medium
CarbonylC=O stretch1700-1725Strong
Aromatic C=CC=C stretch1450-1600Medium to Weak
C-NC-N stretch1000-1250Medium
C-FC-F stretch1000-1400Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Self-Validating System: The presence of a strong, broad absorption between 2500-3300 cm⁻¹ and a sharp, intense peak around 1710 cm⁻¹ is a strong indicator of a carboxylic acid dimer.[8] This, combined with a strong absorption in the 1000-1400 cm⁻¹ range for the C-F bond, provides a self-validating check on the major functional groups.[8][10]

Integrated Data Analysis and Structure Confirmation

The true power of this multi-technique approach lies in the integration of all the data to build a cohesive and unambiguous structural assignment.

Logical Flow of Structure Confirmation

G MS Mass Spectrometry (Molecular Formula: C₁₃H₁₆FNO₂) Structure Confirmed Structure: 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid MS->Structure IR IR Spectroscopy (Functional Groups: -COOH, C-F) IR->Structure NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) (Proton/Carbon Environments) NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity) NMR_1D->NMR_2D NMR_2D->Structure

Caption: Integrated workflow for structure confirmation.

  • Establish the Foundation: The molecular formula from HRMS and the functional groups from IR spectroscopy provide the fundamental building blocks.

  • Build the Skeleton: 1D and 2D NMR data are used to piece together the carbon-hydrogen framework.

  • Confirm Connectivity: Key HMBC correlations, such as between the benzyl CH₂ and the piperidine ring, and between the piperidine H-2 and the carbonyl carbon, are crucial for confirming the final structure.

  • Final Verification: All spectroscopic data must be consistent with the proposed structure. Any discrepancies would necessitate re-evaluation of the data or consideration of alternative isomeric structures.

Conclusion

The structural elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a systematic process that relies on the synergistic use of modern analytical techniques. By following the detailed protocols and interpretation strategies outlined in this guide, researchers can confidently and accurately determine the structure of this and similar molecules. This foundational knowledge is critical for advancing drug discovery programs and understanding the intricate relationship between molecular structure and biological function.

References

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Wurdinger, K., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. Retrieved from [Link]

  • Cardona, F., et al. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. NIH. Retrieved from [Link]

  • Allery, J. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Retrieved from [Link]

  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". (n.d.). RSC. Retrieved from [Link]

  • PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Golm Metabolome Database. (n.d.). Piperidine-2-carboxylic acid (2TMS). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from [Link]

  • YouTube. (2022, March 17). HMBC spectrum | Heteronuclear Multiple Bond Correlation. Retrieved from [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. (n.d.). Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]

  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. Retrieved from [Link]

  • CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014, November 6). Retrieved from [Link]

  • PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]

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Sources

Exploratory

Physicochemical Properties of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic Acid

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid . This document is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a scaffold in peptidomimetics and medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid (also known as N-(3-fluorobenzyl)pipecolic acid) is a non-proteinogenic amino acid derivative. Structurally, it consists of a piperidine ring bearing a carboxylic acid at the C2 position, with the ring nitrogen alkylated by a 3-fluorobenzyl group.

This compound serves as a critical building block in drug discovery, particularly in the design of peptidomimetics . By mimicking the structure of proline (homoproline) while adding a lipophilic, metabolically stable fluorobenzyl tail, it offers unique conformational constraints and pharmacokinetic advantages. The fluorine atom at the meta-position of the benzyl ring modulates the electronic properties of the aromatic system, influencing potency and metabolic stability (blocking metabolic oxidation at susceptible sites).

Chemical Identity & Structure

PropertyDetail
IUPAC Name 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid
Common Name N-(3-fluorobenzyl)pipecolic acid
CAS Registry Number Analogous to 783298-62-4 (4-isomer); Specific isomer often custom synthesized.
Molecular Formula C₁₃H₁₆FNO₂
Molecular Weight 237.27 g/mol
SMILES OC(=O)C1CCCCN1CC2=CC=CC(F)=C2
Chirality Contains one chiral center at C2. (S)-enantiomer is most common in peptide synthesis.
Structural Analysis

The compound features a tertiary amine within a six-membered ring. The C2-carboxylic acid provides a handle for peptide coupling or esterification. The 3-fluorobenzyl moiety serves two purposes:

  • Hydrophobic Interaction: Fills hydrophobic pockets in target proteins (e.g., GPCRs, proteases).

  • Electronic Modulation: The fluorine atom withdraws electrons inductively, lowering the pKa of the amine slightly compared to a non-fluorinated benzyl analog, potentially improving bioavailability.

Physicochemical Profile

The following data represents a synthesis of experimental values for the class and high-confidence predictive models (ACD/Labs, ChemAxon) for this specific structure.

Quantitative Data Table
PropertyValue (Predicted/Range)Significance
LogP (Octanol/Water) 1.8 – 2.2Indicates moderate lipophilicity; suitable for CNS penetration and oral bioavailability.
pKa (Acid) 2.1 ± 0.2Typical for α-amino acids; deprotonated at physiological pH.
pKa (Base) 8.4 ± 0.3The tertiary amine is protonated at physiological pH, forming a zwitterion.
Polar Surface Area (PSA) 40.5 ŲLow PSA (< 90 Ų) suggests excellent membrane permeability.
H-Bond Donors 1 (Carboxylic OH)Limited donors reduce desolvation penalty upon binding.
H-Bond Acceptors 3 (N, O, F)Fluorine acts as a weak acceptor; Carbonyl O is a strong acceptor.
Rotatable Bonds 3Restricted flexibility compared to linear amino acids, reducing entropy loss upon binding.
Solubility & Stability[1]
  • Aqueous Solubility: Moderate. The zwitterionic form is soluble in water, but the lipophilic benzyl group reduces solubility compared to unsubstituted pipecolic acid. Solubility is highest at pH < 2 (cationic form) or pH > 10 (anionic form).

  • Organic Solubility: Highly soluble in Methanol (MeOH), Dichloromethane (DCM), and Dimethyl Sulfoxide (DMSO).

  • Stability: Stable under standard laboratory conditions. The C-F bond is metabolically robust. Avoid strong oxidizing agents which may attack the benzylic position (though fluorine offers some protection).

Synthesis & Manufacturing

The synthesis of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid typically follows two robust pathways: Reductive Amination (preferred for mild conditions) or Direct Alkylation .

Pathway Visualization (Graphviz)

SynthesisPathways Pipecolic Pipecolic Acid (Starting Material) Intermediate Imine / Salt Intermediate Pipecolic->Intermediate Route A: + Aldehyde MeOH, Et3N Product 1-(3-fluoro-benzyl)- piperidine-2-carboxylic acid Pipecolic->Product Route B: + Bromide K2CO3, DMF, Heat (Direct Alkylation) Aldehyde 3-Fluorobenzaldehyde Aldehyde->Intermediate Bromide 3-Fluorobenzyl Bromide Intermediate->Product NaBH(OAc)3 Reductive Amination

Caption: Two primary synthetic routes.[1][2] Route A (Reductive Amination) is generally preferred to minimize over-alkylation.

Detailed Protocol: Reductive Amination (Route A)

This protocol ensures high yield and minimizes racemization of the C2 center.

Reagents:

  • (S)-Pipecolic acid (1.0 eq)

  • 3-Fluorobenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve (S)-pipecolic acid (10 mmol) in MeOH (50 mL). Add 3-fluorobenzaldehyde (11 mmol) and stir at room temperature for 30 minutes. Note: If solubility is an issue, add Et3N (1.0 eq) to solubilize the zwitterion.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS (Target Mass: 238.1 [M+H]+).

  • Quenching: Quench with saturated aqueous NaHCO₃ solution.

  • Workup: Evaporate MeOH. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: The product often resides in the aqueous phase if pH is high. Adjust pH to ~5-6 (isoelectric point) to precipitate, or extract at pH 4. Alternatively, purify via ion-exchange chromatography (Dowex 50W) or preparative HPLC.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

TechniqueDiagnostic SignalInterpretation
¹H NMR (400 MHz, CDCl₃) δ 7.0–7.4 (m, 4H)Aromatic protons of the 3-fluorophenyl ring.
δ 3.5 & 3.8 (d, 2H, J~13Hz)Benzylic CH₂ protons (AB system due to chirality).
δ 3.1 (dd, 1H)C2-H (Alpha-proton of the amino acid).
δ 1.4–2.2 (m, 6H)Piperidine ring protons.
¹³C NMR δ 175.0 (C=O)Carboxylic acid carbonyl.
δ 163.0 (d, J~245Hz)C-F carbon (Doublet due to C-F coupling).
LC-MS (ESI+) m/z = 238.13[M+H]⁺ Protonated molecular ion.
¹⁹F NMR δ -113.0 ppmSingle peak indicating the fluorine atom.

Experimental Protocol: Determination of LogP (Shake-Flask Method)

For drug development, validating the lipophilicity is crucial. This protocol uses a miniaturized shake-flask method.

Objective: Determine the partition coefficient (LogP) between n-octanol and phosphate-buffered saline (PBS, pH 7.4).

  • Preparation: Saturate n-octanol with PBS and PBS with n-octanol for 24 hours.

  • Dissolution: Dissolve 1 mg of the test compound in 1 mL of pre-saturated n-octanol.

  • Partitioning: Add 1 mL of pre-saturated PBS to the octanol solution in a glass vial.

  • Equilibration: Vortex vigorously for 30 minutes, then centrifuge at 2000 rpm for 10 minutes to separate phases.

  • Quantification: Carefully sample both the octanol and aqueous layers. Analyze the concentration of the compound in each phase using HPLC-UV (254 nm).

  • Calculation:

    
    
    Self-Validation: Ensure mass balance (sum of amounts in both phases = initial amount).
    

Applications in Drug Discovery

The 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid scaffold is highly valued for:

  • HCV NS5A Inhibitors: Similar N-benzyl proline derivatives have been utilized in the synthesis of antivirals.

  • Fibrosis Treatments: Targeting integrins where the carboxylic acid mimics the aspartic acid of the RGD sequence.

  • Conformational Restriction: It locks the peptide backbone into a specific turn geometry (e.g., Type II β-turn), improving receptor selectivity.

References

  • PubChem. Compound Summary: 1-(4-Fluoro-benzyl)-piperidine-4-carboxylic acid (Isomer Reference). National Library of Medicine. Link

  • Beilstein J. Org. Chem. A versatile route towards 6-arylpipecolic acids. (2014). Discusses pipecolic acid constraints and NMR analysis. Link

  • Santa Cruz Biotechnology. 1-(3-Methylbenzyl)piperidine-2-carboxylic acid (Analogous Structure).[3]Link

  • Sigma-Aldrich. (S)-N-Fmoc-piperidine-2-carboxylic acid (Pipecolic Acid Core).Link

  • ResearchGate. Synthesis of piperidine carboxylic acids.Link

Sources

Foundational

An In-depth Technical Guide to 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (CAS 1031317-91-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a su...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a substituted pipecolic acid derivative of significant interest in medicinal chemistry and drug discovery. By leveraging established synthetic methodologies and analyzing the pharmacological potential of its core structural motifs, this document serves as a foundational resource for researchers engaged in the exploration of novel therapeutics.

Introduction: The Scientific Merit of a Privileged Scaffold

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid belongs to the class of N-substituted piperidine carboxylic acids, a structural framework that is a cornerstone in the design of a wide array of pharmaceuticals. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, which enhances drug-like characteristics.[1] The incorporation of a carboxylic acid at the 2-position introduces a key functional group for molecular interactions and further chemical modifications, while the N-benzyl substituent, particularly with fluorine substitution, is a common feature in centrally active and other biologically active compounds.[2] The 3-fluoro substitution on the benzyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electronic interactions.

This guide will delineate the probable synthetic pathways to this molecule, detail its characterization, and explore its potential applications in drug discovery based on the known biological activities of structurally related compounds.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 1031317-91-5Commercial Suppliers
Molecular Formula C₁₃H₁₆FNO₂Commercial Suppliers
Molecular Weight 237.27 g/mol Commercial Suppliers
IUPAC Name 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acidCommercial Suppliers

Synthesis and Manufacturing

Retrosynthetic Analysis

A logical retrosynthetic analysis suggests two primary disconnection approaches, as illustrated in the diagram below.

G cluster_1 Route 1: N-Alkylation cluster_2 Route 2: Reductive Amination target 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid disconnection1 C-N Disconnection target->disconnection1 disconnection2 C-N Bond Formation (Reductive Amination) target->disconnection2 precursor1 Piperidine-2-carboxylic acid precursor1->disconnection1 precursor2 3-Fluorobenzyl bromide precursor2->disconnection1 precursor3 Piperidine-2-carboxylic acid precursor3->disconnection2 precursor4 3-Fluorobenzaldehyde precursor4->disconnection2

Retrosynthetic analysis of the target compound.
Synthesis of the Piperidine-2-carboxylic Acid Core

The foundational precursor, piperidine-2-carboxylic acid (pipecolic acid), can be synthesized through the catalytic hydrogenation of 2-pyridinecarboxylic acid. This method is advantageous due to its simplicity and the availability of the starting material.[3]

G start 2-Pyridinecarboxylic acid product Piperidine-2-carboxylic acid start->product Hydrogenation reagents H₂, Pd/C Water, 90-100°C, 4-5 MPa

Synthesis of the piperidine-2-carboxylic acid core.

Experimental Protocol: Hydrogenation of 2-Pyridinecarboxylic Acid

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine 2-pyridinecarboxylic acid, water (as solvent), and a palladium on carbon catalyst (Pd/C, typically 5-10 wt%). A common ratio is 1:5-8:0.01-0.05 by weight for the acid, water, and catalyst, respectively.[3]

  • Inerting: Purge the vessel with an inert gas, such as nitrogen, to remove air.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 MPa and heat to 90-100°C with vigorous stirring.[3]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 3-4 hours.[3]

  • Work-up and Isolation: After cooling and venting the reactor, filter the reaction mixture to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to remove a portion of the water. The product, piperidine-2-carboxylic acid, can be precipitated by the addition of an alcohol like methanol and cooling, followed by filtration and drying.[3]

Route 1: N-Alkylation

This is a direct and efficient method for the synthesis of N-substituted amines. The nitrogen atom of the piperidine ring acts as a nucleophile, displacing a halide from an alkylating agent.

Experimental Protocol: N-Alkylation of Piperidine-2-carboxylic Acid

  • Esterification (Protection): To avoid side reactions with the carboxylic acid group, it is advisable to first protect it as an ester (e.g., a methyl or ethyl ester). This can be achieved using standard methods such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of strong acid) or by reaction with thionyl chloride followed by the alcohol.

  • N-Alkylation Reaction:

    • Dissolve the piperidine-2-carboxylic acid ester in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the piperidine nitrogen.

    • Slowly add 3-fluorobenzyl bromide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Hydrolysis (Deprotection): The ester protecting group is removed by hydrolysis under either acidic or basic conditions (e.g., using aqueous HCl or NaOH) to yield the final product, 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid.

Route 2: Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

  • Imine Formation:

    • Dissolve piperidine-2-carboxylic acid (or its ester for better solubility and to prevent side reactions) in a suitable solvent, such as methanol or dichloromethane.

    • Add 3-fluorobenzaldehyde to the solution. The reaction may be facilitated by the addition of a catalytic amount of acid.

  • In Situ Reduction:

    • Add a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the iminium ion in the presence of the aldehyde.[4]

    • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction with a dilute acid (if using NaBH₃CN) and then neutralize with a base.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product by column chromatography.

  • Hydrolysis (if necessary): If an ester of piperidine-2-carboxylic acid was used, the final step is hydrolysis to the carboxylic acid, as described in Route 1.

Structural Characterization and Analysis

The structural elucidation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, the benzylic methylene protons, and the aromatic protons of the 3-fluorobenzyl group. The benzylic protons would likely appear as a singlet or a pair of doublets (if diastereotopic) in the range of 3.5-4.5 ppm. The aromatic protons will exhibit splitting patterns consistent with a 1,3-disubstituted benzene ring, with coupling to the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), the carbons of the piperidine ring (in the aliphatic region), the benzylic carbon, and the aromatic carbons. The carbon atoms of the fluorinated benzene ring will show characteristic C-F coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI): In the positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 238.2.

  • Fragmentation Pattern: The fragmentation of N-benzyl piperidines often involves cleavage of the benzylic C-N bond, leading to the formation of a tropylium ion or a benzyl cation. Alpha-cleavage adjacent to the nitrogen in the piperidine ring is also a common fragmentation pathway. For this molecule, a prominent fragment would be the 3-fluorobenzyl cation at m/z 109.1. Loss of the carboxyl group (as CO₂) is another possible fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A C=O stretch from the carboxylic acid carbonyl group, around 1700-1725 cm⁻¹.

  • C-H stretching vibrations for the aliphatic and aromatic protons.

  • C-F stretching vibration, typically in the 1000-1400 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

The structural features of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid suggest its potential as a scaffold for the development of novel therapeutic agents.

Central Nervous System (CNS) Disorders

N-benzylpiperidine derivatives are known to possess a wide range of activities in the central nervous system. For instance, they have been investigated as inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDAC) for the treatment of Alzheimer's disease.[5] The 3-fluorobenzyl moiety can enhance blood-brain barrier penetration and modulate receptor binding affinity.

Anticancer and Antimicrobial Agents

The piperidine scaffold is present in numerous anticancer and antimicrobial drugs.[1] The introduction of a fluorinated benzyl group can lead to enhanced biological activity. For example, some N-benzyl piperidin-4-one derivatives have shown potent antimicrobial activity.[6]

Muscarinic Receptor Antagonists

Substituted 4-amino-1-benzylpiperidine compounds have been identified as potent and selective muscarinic M₂ receptor antagonists.[7] While the target molecule has a different substitution pattern, the presence of the N-benzylpiperidine core suggests that it could be explored for activity at muscarinic or other G-protein coupled receptors.

The following diagram illustrates the potential therapeutic areas for this class of compounds.

G main 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid app1 CNS Disorders (e.g., Alzheimer's) main->app1 app2 Anticancer Agents main->app2 app3 Antimicrobial Agents main->app3 app4 Muscarinic Receptor Modulation main->app4

Potential therapeutic applications.

Conclusion and Future Directions

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its synthesis can be achieved through established and reliable chemical transformations. The presence of the N-(3-fluorobenzyl) and piperidine-2-carboxylic acid moieties suggests a high likelihood of biological activity.

Future research should focus on the efficient, stereoselective synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological properties. Screening against a panel of CNS targets, cancer cell lines, and microbial strains would be a logical starting point to uncover the therapeutic potential of this promising scaffold. The carboxylic acid handle also provides a convenient point for further derivatization to explore structure-activity relationships and optimize pharmacokinetic and pharmacodynamic properties.

References

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Exploratory

An In-depth Technical Guide to 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (C13H16FNO2)

This guide provides a comprehensive technical overview of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a substituted piperidine derivative with potential applications in drug discovery and development. We will delve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a substituted piperidine derivative with potential applications in drug discovery and development. We will delve into its chemical characteristics, plausible synthetic routes, analytical characterization, and explore its potential pharmacological relevance based on the well-established importance of the N-benzylpiperidine scaffold in medicinal chemistry.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged scaffold in drug design.[1][2] The introduction of a benzyl group at the nitrogen atom, creating an N-benzylpiperidine moiety, is a common strategy to modulate the physicochemical and pharmacological properties of these molecules.[3] This modification can influence potency, selectivity, and pharmacokinetic profiles. Furthermore, the incorporation of a fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity. This guide focuses on a specific derivative, 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, which combines these key structural features.

Physicochemical Properties

PropertyPredicted Value/InformationSource
Molecular Formula C13H16FNO2ChemBK[4]
Molecular Weight 237.27 g/mol BLDpharm[5]
CAS Number 1031317-91-5BLDpharm[5]
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from structural analogs
pKa The carboxylic acid group is expected to have a pKa in the range of 2-4, while the piperidine nitrogen will be protonated at physiological pH.General chemical principles

Synthesis and Purification

A robust and efficient synthesis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is crucial for its further investigation. Based on established synthetic methodologies for N-alkylation of secondary amines and piperidine derivatives, two primary retrosynthetic pathways are proposed.

Retrosynthetic Analysis

G Target 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid SM1 Piperidine-2-carboxylic acid Target->SM1 SM2 3-Fluorobenzyl bromide Target->SM2 Route A: N-Alkylation SM3 3-Fluorobenzaldehyde Target->SM3 Route B: Reductive Amination Reagents1 Base (e.g., K2CO3) Solvent (e.g., DMF, ACN) SM2->Reagents1 Reagents2 Reducing agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE, THF) SM3->Reagents2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Protocol: Route A - N-Alkylation

This approach involves the direct alkylation of the secondary amine of piperidine-2-carboxylic acid with 3-fluorobenzyl bromide.

Experimental Protocol:

  • Reaction Setup: To a solution of piperidine-2-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN), add a base, for instance, potassium carbonate (K2CO3, 2.0-3.0 eq).[6]

  • Addition of Alkylating Agent: To the stirred suspension, add 3-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid.

Synthetic Protocol: Route B - Reductive Amination

This alternative route utilizes a reductive amination reaction between piperidine-2-carboxylic acid and 3-fluorobenzaldehyde.

Experimental Protocol:

  • Reaction Setup: Dissolve piperidine-2-carboxylic acid (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Addition of Reducing Agent: To this solution, add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), portion-wise at room temperature.[7]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization.

G cluster_0 Route A: N-Alkylation cluster_1 Route B: Reductive Amination A_Start Piperidine-2-carboxylic acid + 3-Fluorobenzyl bromide A_Reaction Base (K2CO3) Solvent (DMF) Room Temp to 60°C A_Start->A_Reaction A_Product 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid A_Reaction->A_Product B_Start Piperidine-2-carboxylic acid + 3-Fluorobenzaldehyde B_Reaction Reducing Agent (NaBH(OAc)3) Solvent (DCE) Room Temp B_Start->B_Reaction B_Product 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid B_Reaction->B_Product

Caption: Proposed synthetic workflows.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

Analytical TechniqueExpected Observations
¹H NMR The spectrum would show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic methylene protons, and the protons of the piperidine ring, including the proton at the C2 position adjacent to the carboxylic acid.
¹³C NMR The spectrum would display distinct signals for all 13 carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling for the carbon attached to fluorine), the benzylic carbon, and the carbons of the piperidine ring.
Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecular ion [M+H]⁺ at m/z 238.12.
High-Performance Liquid Chromatography (HPLC) HPLC analysis would be used to determine the purity of the compound, with a single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic groups, and the C-F stretch.

Potential Pharmacological Applications

While specific biological data for 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid is not available, the structural motifs present suggest several potential areas for investigation in drug discovery.

  • Central Nervous System (CNS) Disorders: N-benzylpiperidine derivatives have been explored as potential agents for various CNS disorders. The parent compound, piperidine-2-carboxylic acid (pipecolic acid), is a lysine metabolite found in the brain.[8] Substituted piperidine-2-carboxylic acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which could have applications in treating neurodegenerative diseases and epilepsy.[9]

  • Enzyme Inhibition: The piperidine scaffold is present in numerous enzyme inhibitors. For instance, piperazine derivatives with N-benzyl substitutions have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[10] Other piperidine derivatives have shown inhibitory activity against soluble epoxide hydrolase (sEH), which is a target for inflammatory and cardiovascular diseases.[11]

  • Antimicrobial and Anticancer Activity: The piperidine ring is a common feature in compounds with antimicrobial and anticancer properties.[2] The specific substitution pattern of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid could be explored for these activities.

G Target 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid CNS CNS Disorders (e.g., NMDA Receptor Modulation) Target->CNS Enzyme Enzyme Inhibition (e.g., DPP-IV, sEH) Target->Enzyme Antimicrobial Antimicrobial/Anticancer Activity Target->Antimicrobial

Caption: Potential therapeutic areas of interest.

Conclusion

1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid represents an interesting molecule for further exploration in the field of medicinal chemistry. Its synthesis can be readily achieved through established chemical transformations. Based on the known biological activities of related N-benzylpiperidine and piperidine-2-carboxylic acid derivatives, this compound warrants investigation for its potential therapeutic applications, particularly in the areas of CNS disorders and enzyme inhibition. Further studies are required to elucidate its specific biological targets and pharmacological profile.

References

  • Al-Balas, Q., et al. (2019). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

  • ChemBK. (n.d.). 1-(3-FLUORO-BENZYL)-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • Gur Maz, T., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • PubChem. (n.d.). Pipecolic Acid. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Singh, H., et al. (2022). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]

  • Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. PubMed. Available at: [Link]

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Foundational

Discovery and synthesis of novel piperidine-based CNS agents

Title: Accelerating CNS Drug Discovery: A Technical Framework for Novel Piperidine-Based Agents Executive Summary The piperidine scaffold remains a "privileged structure" in neuropharmacology, forming the core of blockbu...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Accelerating CNS Drug Discovery: A Technical Framework for Novel Piperidine-Based Agents

Executive Summary The piperidine scaffold remains a "privileged structure" in neuropharmacology, forming the core of blockbuster therapeutics like Donepezil, Methylphenidate, and Risperidone. However, the discovery of novel agents is currently bottlenecked by two factors: the exhaustion of classical substitution patterns and the high attrition rate due to the Blood-Brain Barrier (BBB). This technical guide outlines a modernized workflow for the rational design, rapid synthesis via C-H functionalization, and validation of piperidine-based CNS candidates, moving beyond traditional reductive amination to access unexplored chemical space.

Part 1: Rational Design & Pharmacochemistry

The CNS MPO Directive In the past, CNS drug design relied on the "Rule of 5." Modern discovery utilizes the CNS Multi-Parameter Optimization (MPO) Score , a desirability algorithm that correlates physicochemical properties with BBB penetration and metabolic stability.

The 6-Parameter Optimization Protocol: To maximize the probability of clinical success, candidates must achieve a CNS MPO score


 4.0 (scale 0–6).
ParameterOptimal RangeMechanistic Rationale
ClogP 2.0 – 4.0Lipophilicity drives passive diffusion but high values increase non-specific binding/toxicity.
ClogD (pH 7.4) 1.0 – 3.0Distribution coefficient accounts for ionization; critical for lysosomal trapping avoidance.
MW < 400 DaSmaller molecules diffuse more readily through tight junctions.
TPSA 40 – 90 ŲTopological Polar Surface Area; >90 Ų restricts BBB permeation via H-bonding friction.
HBD 0 – 1Hydrogen Bond Donors; minimizing HBD reduces P-gp efflux liability.
pKa 7.5 – 9.5Basic center is essential for GPCR binding but must be balanced to prevent phospholipidosis.

Design Logic Visualization The following decision tree illustrates the filtering process for prioritizing piperidine scaffolds.

CNS_Design_Logic Start Piperidine Scaffold Hit Calc_MPO Calculate CNS MPO Score (6 Parameters) Start->Calc_MPO Check_Score Score >= 4.0? Calc_MPO->Check_Score Refine_Lipophilicity Refine ClogP (Add F, CF3, or OMe) Check_Score->Refine_Lipophilicity No (High ClogP) Refine_Basicity Modulate pKa (Flanking EWG/EDG) Check_Score->Refine_Basicity No (High pKa) Synthesis Proceed to Synthesis (Minisci C-H Activation) Check_Score->Synthesis Yes Refine_Lipophilicity->Calc_MPO Discard Discard/Deprioritize Refine_Lipophilicity->Discard Fail > 2 cycles Refine_Basicity->Calc_MPO

Figure 1: Iterative design logic for filtering piperidine candidates based on CNS MPO desirability scores.

Part 2: Advanced Synthetic Methodology

The Challenge: Traditional reductive amination restricts diversity to the nitrogen atom. The Solution: Minisci-Type C-H Functionalization . This radical pathway allows for the direct alkylation of the piperidine ring (typically at C2 or C4 positions), enabling late-stage functionalization of the pharmacophore without de novo synthesis.

Protocol: Silver-Catalyzed Decarboxylative Alkylation

This protocol utilizes a carboxylic acid as the alkyl radical source to functionalize the piperidine core.

Reagents:

  • Substrate: 4-substituted Piperidine (TFA salt) [1.0 equiv]

  • Alkylating Agent: Carboxylic Acid (R-COOH) [2.0 equiv]

  • Catalyst: AgNO₃ [0.2 equiv]

  • Oxidant: (NH₄)₂S₂O₈ [3.0 equiv]

  • Solvent: DCM/H₂O (biphasic 1:1)

  • Temperature: 40°C

Step-by-Step Workflow:

  • Preparation: In a borosilicate vial equipped with a magnetic stir bar, dissolve the piperidine TFA salt (0.5 mmol) in 2.5 mL DCM.

  • Aqueous Phase: In a separate vial, dissolve AgNO₃ (0.1 mmol), (NH₄)₂S₂O₈ (1.5 mmol), and the carboxylic acid (1.0 mmol) in 2.5 mL deionized water. Note: If the acid is insoluble, use a co-solvent (MeCN).

  • Initiation: Add the aqueous solution to the DCM solution. The biphasic mixture ensures the radical species generates at the interface, protecting the product from over-oxidation.

  • Reaction: Seal the vial and stir vigorously (1000 rpm) at 40°C for 12–16 hours. Evolution of CO₂ gas indicates active decarboxylation.

  • Workup: Cool to room temperature. Basify with sat. NaHCO₃ to pH 9. Extract with DCM (3 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

Mechanistic Causality: The Ag(I) is oxidized to Ag(II) by persulfate. Ag(II) induces oxidative decarboxylation of the carboxylic acid, generating a nucleophilic alkyl radical. This radical attacks the electron-deficient protonated piperidine (activated by TFA), followed by oxidative rearomatization/deprotonation to restore the ring.

Part 3: Biological Validation (The CNS Filter)

Protocol: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) Before expensive in vivo studies, candidates must be screened for passive diffusion potential.

Methodology:

  • Membrane Preparation: Dissolve Porcine Brain Lipid extract (20 mg/mL) in dodecane. Deposit 4 µL of this solution onto the filter of the donor plate (PVDF, 0.45 µm).

  • Donor Solution: Dissolve test compounds in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 7.4). Add 200 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the acceptor wells (top plate).

  • Sandwich & Incubate: Place the acceptor plate on top of the donor plate (creating the "sandwich"). Incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification: Separate plates. Measure UV absorbance (250–500 nm) or analyze via LC-MS/MS in both donor and acceptor wells.

  • Calculation:

    
    
    
    • Target:

      
       cm/s indicates high CNS penetration.
      

Part 4: Comparative Data & Workflow Visualization

Physicochemical Comparison of Piperidine Agents The table below validates the MPO approach by comparing a successful drug against a theoretical failed candidate.

CompoundStatusClogPTPSA (Ų)MW (Da)pKaCNS MPOOutcome
Donepezil Marketed4.038.03798.95.2 High BBB penetration; Clinical Success.
Candidate X Failed5.1105.048010.22.1 Poor solubility; P-gp efflux liability.
New Analog 4b Lead2.865.03408.24.9 Optimized via Minisci protocol; High priority.

Synthesis & Screening Workflow

Workflow_Cycle Input Scaffold Selection (Piperidine Core) Step1 C-H Functionalization (Minisci Reaction) Input->Step1 Step2 Purification (Flash/Prep-HPLC) Step1->Step2 Step3 PAMPA-BBB Assay (Permeability) Step2->Step3 Step3->Input Low Papp (Redesign) Step4 Lead Optimization (SAR Analysis) Step3->Step4 High Papp Step4->Input Next Gen Cycle

Figure 2: The integrated workflow from synthesis to biological validation.

References

  • Wager, T. T., et al. (2010).[1][2] "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. [Link][2]

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. [Link]

  • Duncton, M. A. (2011). "Minisci reactions: Versatile tools for the functionalization of heterocycles."[3] MedChemComm. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Development of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic Acid as a Novel Antipsychotic Agent

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the preclinical evaluation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid as a potential nove...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid as a potential novel antipsychotic agent. The narrative is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each experimental phase. This guide is designed to be a self-validating framework for the investigation of this and similar piperidine-based compounds, ensuring scientific rigor and reproducibility. The protocols detailed herein cover the synthesis, in-vitro characterization, in-vivo behavioral pharmacology, and pharmacokinetic profiling of the target compound.

Introduction: The Rationale for Novel Antipsychotics

Schizophrenia is a severe and chronic mental disorder that affects approximately 1% of the global population.[1] While current antipsychotic medications, which primarily target dopamine D2 and serotonin 5-HT2A receptors, are effective for many patients, they are often associated with significant side effects.[1][2] Furthermore, a substantial portion of patients exhibit resistance to conventional treatments. This highlights the urgent need for the development of novel antipsychotics with improved efficacy and a more favorable side-effect profile.[3][4] Piperidine and piperazine derivatives have shown considerable promise as scaffolds for the development of new antipsychotic drugs due to their ability to interact with key CNS receptors.[1][2] The subject of this guide, 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, is a novel compound designed to leverage the therapeutic potential of the piperidine core.

Synthesis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic Acid

The synthesis of the target compound can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below.

Protocol 2.1: Synthesis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic Acid

  • Starting Materials: 2-piperidinecarboxylic acid, 3-fluorobenzaldehyde, sodium triacetoxyborohydride, dichloromethane (DCM), methanol, hydrochloric acid, sodium hydroxide.

  • Step 1: Reductive Amination.

    • Dissolve 2-piperidinecarboxylic acid (1 equivalent) and 3-fluorobenzaldehyde (1.2 equivalents) in DCM.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Purification.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.

    • Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

In-Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of a potential antipsychotic involves determining its affinity for and functional activity at key neurotransmitter receptors implicated in the pathophysiology of psychosis.

Receptor Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.[5]

Protocol 3.1.1: Dopamine D2 Receptor Binding Assay

  • Materials: Cell membranes expressing human dopamine D2 receptors, [3H]-Spiperone (radioligand), test compound, incubation buffer, glass fiber filters, scintillation cocktail.[6][7]

  • Procedure:

    • Incubate the D2 receptor-expressing membranes with various concentrations of the test compound and a fixed concentration of [3H]-Spiperone.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known D2 antagonist) from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3.1.2: Serotonin 5-HT2A Receptor Binding Assay

  • Materials: Cell membranes expressing human serotonin 5-HT2A receptors, [3H]-Ketanserin (radioligand), test compound, incubation buffer, glass fiber filters, scintillation cocktail.

  • Procedure:

    • Follow the same procedure as in Protocol 3.1.1, substituting the D2 receptor membranes and radioligand with 5-HT2A receptor membranes and [3H]-Ketanserin.

  • Data Analysis:

    • Analyze the data as described in Protocol 3.1.1 to determine the Ki of the test compound for the 5-HT2A receptor.

Hypothetical Receptor Binding Profile
ReceptorKi (nM)
Dopamine D215.5
Serotonin 5-HT2A8.2
Serotonin 5-HT1A120.7
Histamine H1>1000
Muscarinic M1>1000
Adrenergic α1250.3

This table presents hypothetical data for illustrative purposes.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or partial agonist at a specific receptor.

Protocol 3.2.1: Calcium Mobilization Assay for 5-HT2A Receptor Antagonism

  • Materials: CHO cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye, serotonin, test compound, assay buffer.

  • Procedure:

    • Plate the cells in a microplate and load with the calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of serotonin.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Determine the ability of the test compound to inhibit the serotonin-induced calcium mobilization and calculate the IC50 value.

In-Vivo Behavioral Pharmacology

Animal models are essential for evaluating the potential antipsychotic efficacy of a compound and for predicting its side-effect profile.[8][9][10]

Models for Positive Symptoms

Protocol 4.1.1: Amphetamine-Induced Hyperlocomotion

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Acclimate the rats to the open-field arenas.

    • Administer the test compound or vehicle orally.

    • After a pre-treatment period, administer d-amphetamine (or saline) intraperitoneally.

    • Record the locomotor activity (distance traveled, rearing frequency) for a specified duration.

  • Data Analysis:

    • Compare the locomotor activity of the test compound-treated groups with the vehicle- and amphetamine-treated control groups. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Models for Negative Symptoms

Protocol 4.2.1: Social Interaction Test

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Habituate the mice to a three-chambered social interaction apparatus.

    • In the test phase, place a novel mouse in one of the side chambers and an inanimate object in the other.

    • Place the test mouse in the center chamber and allow it to explore all three chambers freely.

    • Record the time spent in each chamber and the number of entries.

  • Data Analysis:

    • A preference for the chamber with the novel mouse over the chamber with the object is indicative of normal social behavior. Antipsychotics that improve negative symptoms may increase the time spent in the social chamber in models where social interaction is impaired.

Models for Cognitive Deficits

Protocol 4.3.1: Novel Object Recognition Test

  • Animals: Male Wistar rats.

  • Procedure:

    • Familiarization Phase: Acclimate the rats to an open-field arena containing two identical objects.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time). A higher discrimination index indicates better recognition memory. Compounds that improve cognitive function may enhance performance in this task.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[11][12][13]

Protocol 5.1: Preliminary Pharmacokinetic Study in Rats

  • Animals: Male Sprague-Dawley rats with jugular vein cannulation.

  • Procedure:

    • Administer the test compound intravenously (IV) and orally (PO) to two separate groups of rats.

    • Collect blood samples at various time points post-dosing.

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples for the concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Hypothetical Pharmacokinetic Parameters
ParameterValue
IV Half-life (t1/2)4.5 hours
Oral Bioavailability (F%)35%
Brain/Plasma Ratio2.1

This table presents hypothetical data for illustrative purposes.

Visualizations

Hypothetical Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_autoreceptor D2 Autoreceptor D2_receptor D2 Receptor Psychosis Psychotic Symptoms D2_receptor->Psychosis Modulates 5HT2A_receptor 5-HT2A Receptor Dopamine_release Dopamine Release 5HT2A_receptor->Dopamine_release Inhibits Compound 1-(3-Fluoro-benzyl)- piperidine-2-carboxylic acid Compound->D2_receptor Antagonist Compound->5HT2A_receptor Antagonist Dopamine_release->D2_receptor

Caption: Hypothetical mechanism of action for the test compound.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis & Purification In_Vitro In-Vitro Assays (Binding & Functional) Synthesis->In_Vitro In_Vivo In-Vivo Behavioral Models In_Vitro->In_Vivo PK Pharmacokinetic Profiling In_Vivo->PK Lead_Optimization Lead Optimization PK->Lead_Optimization

Caption: Overall experimental workflow for preclinical evaluation.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the preclinical development of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid as a potential antipsychotic agent. By systematically evaluating its synthesis, in-vitro pharmacology, in-vivo efficacy, and pharmacokinetic properties, researchers can build a comprehensive data package to support its further development. This structured approach, grounded in established scientific principles, is essential for the successful translation of novel chemical entities from the laboratory to the clinic.

References

  • Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. MDPI. Available from: [Link]

  • Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University. Available from: [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. Available from: [Link]

  • In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative. PubMed. Available from: [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. Available from: [Link]

  • Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles. PubMed. Available from: [Link]

  • Synthesis of 2-piperidine carboxylic acid. PrepChem.com. Available from: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed. Available from: [Link]

  • An Overview of Animal Models Related to Schizophrenia. PMC - PubMed Central. Available from: [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics, and drug interactions. PubMed. Available from: [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. MDPI. Available from: [Link]

  • Dopamine and serotonin receptor binding and antipsychotic efficacy. PubMed. Available from: [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed. Available from: [Link]

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]

  • Animal model of schizophrenia. Wikipedia. Available from: [Link]

  • Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. MDPI. Available from: [Link]

  • A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publishers. Available from: [Link]

  • Screening models of anti psychotic drugs-converted. Slideshare. Available from: [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available from: [Link]

  • The affinities for serotonin/dopamine receptors of the compounds 1-4. ResearchGate. Available from: [Link]

  • Animal models of schizophrenia. imprs-tp. Available from: [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. ResearchGate. Available from: [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
  • Screening of antipsychotic drugs in animal models. Tau. Available from: [Link]~ Weiner/publications/pdf/2000_Weiner_Rev_Neurosci_11_79-99.pdf

  • Serotonin Receptors. NCBI Bookshelf - NIH. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available from: [Link]

  • Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. Available from: [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. Available from: [Link]

  • Methylphenidate. Wikipedia. Available from: [Link]

  • PHARMACOLOGICAL SCREENING OF ANTI- PSYCHOTIC AGENTS. vbspu. Available from: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available from: [Link]

  • Advantages and Limitations of Animal Schizophrenia Models. MDPI. Available from: [Link]

  • Antipsychotic profile of 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562) in rats. PubMed. Available from: [Link]

Sources

Application

Application Note: Comprehensive Characterization of 1-(3-Fluorobenzyl)-piperidine-2-carboxylic Acid

Introduction & Compound Significance 1-(3-Fluorobenzyl)-piperidine-2-carboxylic acid (often referred to as -(3-fluorobenzyl)pipecolic acid) is a critical non-proteinogenic amino acid building block. It serves as a constr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Significance

1-(3-Fluorobenzyl)-piperidine-2-carboxylic acid (often referred to as


-(3-fluorobenzyl)pipecolic acid) is a critical non-proteinogenic amino acid building block. It serves as a constrained peptidomimetic scaffold in the development of pharmaceutical agents, particularly in the design of protease inhibitors, GPCR ligands, and ion channel modulators.

The molecule presents specific analytical challenges due to its zwitterionic nature (containing both a basic tertiary amine and an acidic carboxylic acid), its chirality at the C2 position, and the requirement for high regio-isomeric purity relative to the 3- and 4-carboxylic acid isomers.

Chemical Structure & Properties[1][2]
PropertyDescription
IUPAC Name 1-[(3-fluorophenyl)methyl]piperidine-2-carboxylic acid
Molecular Formula

Molecular Weight 237.27 g/mol
Chiral Center C2 (Piperidine ring)
Key Chromophore 3-Fluorobenzyl group (

nm)
Detection Handles UV (Benzyl), MS (ESI+), NMR (

)

Analytical Logic Flow

The following diagram outlines the decision matrix for characterizing this compound, ensuring that structural identity, chemical purity, and stereochemical integrity are established sequentially.

AnalyticalWorkflow cluster_Identity Structural Identity cluster_Purity Purity Profiling Start Crude Material NMR NMR Spectroscopy (1H, 13C, 19F) Confirm N-benzylation & F-position Start->NMR MS HRMS (ESI+) Confirm m/z 238.12 [M+H]+ Start->MS HPLC RP-HPLC (C18) Acidic Mobile Phase Remove Regioisomers NMR->HPLC If structure confirmed Chiral Chiral HPLC (Polysaccharide CSP) Determine e.e. % HPLC->Chiral If Chem Purity > 95% Release Final CoA Generation Chiral->Release If e.e. > 99%

Caption: Sequential analytical workflow ensuring structural confirmation precedes purity and chiral analysis.

Protocol 1: Chemical Purity by RP-HPLC

Objective: Quantify chemical purity and separate potential regioisomers (e.g., piperidine-3-carboxylic acid derivatives) and synthetic byproducts (e.g., 3-fluorobenzyl alcohol).

Challenge: The zwitterionic nature of the compound can lead to peak tailing on standard C18 columns due to secondary interactions with residual silanols. Solution: Use of a charged surface hybrid (CSH) column or high-coverage C18 with an acidic modifier (TFA) to protonate the carboxylic acid and suppress silanol activity.

Method Parameters
ParameterSetting
Column Waters XSelect CSH C18,

mm, 3.5 µm (or equivalent)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 260 nm (primary) and 210 nm (secondary)
Injection Volume 5-10 µL (0.5 mg/mL in Water:ACN 50:50)
Gradient Table
Time (min)% A% BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

System Suitability Criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    . (If
    
    
    , increase TFA concentration to 0.15%).
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: Determine the enantiomeric excess (e.e.) of the (S)- or (R)- enantiomer. Mechanism: The separation relies on hydrogen bonding and steric inclusion between the piperidine ring/benzyl group and the chiral selector (Amylose or Cellulose derivatives).

Critical Insight: Standard "Normal Phase" (Hexane/IPA) is often insufficient for zwitterionic amino acids due to solubility issues and lack of ionization control. An Immobilized Polysaccharide column is recommended to allow the use of "forbidden" solvents (like DCM or THF) or extended range reversed-phase modes.

Method Parameters
ParameterSetting
Column Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose),

mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
** Rationale**TFA is mandatory to protonate the amine and suppress the carboxylic acid ionization, sharpening the peaks.
Flow Rate 1.0 mL/min
Temperature 25°C (Lower temperature often improves chiral recognition)
Detection UV at 260 nm

Self-Validating Step:

  • Racemic Screen: Always inject a racemic mixture (synthesized by reacting 3-fluorobenzyl bromide with racemic pipecolic acid) to establish the retention times of both enantiomers (

    
     and 
    
    
    
    ) and calculate resolution (
    
    
    ).
  • Acceptance:

    
     (Baseline separation).
    

Protocol 3: Structural Validation via NMR

Objective: Unequivocal structural assignment. Unique Feature: The


 NMR provides a clean diagnostic signal free from background interference, while 

NMR reveals the diastereotopic nature of the benzylic protons.
Sample Preparation[1][2][3][4]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for zwitterionic amino acids to ensure complete solubility and sharp peaks.
  • Concentration: ~10 mg in 0.6 mL solvent.

Key Diagnostic Signals
NucleusChemical Shift (

)
MultiplicityAssignment / Mechanistic Insight

-110 to -115 ppmMultipletFluorine Signal. Diagnostic for the 3-fluoro substitution pattern (distinct from 2-F or 4-F).

3.5 - 3.9 ppmAB System (

Hz)
Benzylic CH

.
Because the nitrogen is adjacent to a chiral center (C2), the two benzylic protons are diastereotopic (magnetically non-equivalent), appearing as two doublets rather than a singlet.

3.1 - 3.3 ppmMultipletC2-H (Methine). Diagnostic for the

-amino acid proton.

~172 ppmSingletCarbonyl (COOH). Confirms the carboxylic acid moiety.

~163 ppmDoublet (

Hz)
C-F Carbon. Large coupling constant confirms direct fluorine attachment.

Protocol 4: Mass Spectrometry & Fragmentation

Objective: Confirmation of molecular weight and substituent loss. Instrumentation: Q-TOF or Orbitrap (ESI+ Mode).

Fragmentation Pathway Logic

The following diagram illustrates the expected fragmentation pattern in ESI+ mode, serving as a template for spectral interpretation.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z ~ 238.12 Frag1 Loss of COOH [M+H - 46]+ m/z ~ 192 Parent->Frag1 - HCOOH Frag2 Benzyl Cleavage (3-Fluorobenzyl Cation) m/z 109.04 Parent->Frag2 C-N bond break Frag3 Piperidine Ring Frag (Retro-Diels-Alder type) Frag1->Frag3 Ring opening

Caption: ESI+ Fragmentation pathway. The m/z 109 peak is the diagnostic tropylium-like ion for the 3-fluorobenzyl group.

References

  • Chiral Separation of Pipecolic Acid Derivatives

    • Study: "Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral st
    • Relevance: Establishes the baseline for separating cyclic -amino acid deriv
    • Source:

  • Fluorine NMR Characterization

    • Study: "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines."
    • Relevance: Provides comparative and NMR data for fluorobenzyl-substituted nitrogen heterocycles, validating the diastereotopic benzylic proton observ
    • Source:

  • Synthesis and Handling of N-Boc-Piperidine-2-Carboxylic Acid

    • Study: "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
    • Relevance: Details the handling, extraction, and NMR assignment of the pipecolic acid core structure.
    • Source:

  • General Chiral HPLC Method Development

    • Guide: "Chiral HPLC Separ
    • Relevance: Authoritative guide on selecting immobilized polysaccharide columns for amino acid deriv
    • Source:

Method

Application Note: Multi-Parametric Evaluation of Piperidine Derivatives via Cell-Based Assays

Abstract The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including fentanyl (analgesic), donepezil (Alzheimer’s), and par...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core structure for numerous FDA-approved therapeutics including fentanyl (analgesic), donepezil (Alzheimer’s), and paroxetine (antidepressant).[1] Its versatility allows it to target G-Protein Coupled Receptors (GPCRs), kinases, and ion channels. However, this promiscuity often leads to off-target toxicity. This guide outlines a rigorous, self-validating screening cascade for evaluating novel piperidine derivatives, moving from cytotoxicity profiling to functional GPCR interrogation and apoptotic mechanism validation.

Experimental Design Strategy

To ensure the selection of high-quality lead compounds, we employ a "funnel" approach. Piperidine derivatives are often lipophilic basic amines; therefore, assay conditions must account for potential lysosomotropism (accumulation in acidic organelles) and non-specific binding to plasticware.

Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, ensuring that only non-toxic, functionally active compounds progress to mechanism-of-action (MoA) studies.

ScreeningCascade Library Piperidine Compound Library Step1 Step 1: Viability Profiling (ATP Quantitation) Library->Step1 Step2 Step 2: Functional Interrogation (GPCR Calcium Flux) Step1->Step2 >80% Viability Discard Discard Toxic/Inactive Step1->Discard <80% Viability Step3 Step 3: Mechanism of Action (Caspase 3/7 Activation) Step2->Step3 EC50 < 1µM Step2->Discard No Response Hit Validated Lead Candidate Step3->Hit Confirmed MoA

Figure 1: Screening cascade for piperidine derivatives. Compounds are filtered first for safety (viability), then potency (functional), and finally specific mechanism.

Protocol A: High-Sensitivity Cytotoxicity Profiling (ATP-Based)

Rationale: Piperidine derivatives can induce phospholipidosis or mitochondrial toxicity. Traditional MTT/MTS assays rely on metabolic conversion, which can be artificially skewed by metabolic modulators. We utilize ATP quantitation (e.g., CellTiter-Glo®) as a direct, linear measure of metabolic health.

Materials
  • Cell Line: HEK293 (General toxicity) or HepG2 (Hepatotoxicity model).

  • Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Plate: 384-well solid white polystyrene plates (to maximize signal reflection).

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cells and dilute to 50,000 cells/mL in complete media.

    • Dispense 20 µL/well (1,000 cells/well) into the 384-well plate.

    • Critical: Centrifuge plate at 200 x g for 1 minute to settle cells. Incubate for 24 hours at 37°C/5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of piperidine compounds in 100% DMSO.

    • Dilute compounds 1:200 into culture media to create a 5x working stock (Final DMSO = 0.5%).

    • Add 5 µL of 5x stock to the assay plate.

    • Include Bortezomib (10 µM) as a positive kill control and 0.5% DMSO as a vehicle control.

    • Incubate for 48 hours.

  • Luminescence Detection:

    • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes. Note: Cold reagent results in uneven reaction rates.

    • Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

    • Orbitally shake for 2 minutes to induce cell lysis.

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read on a multimode plate reader (Integration time: 0.5 – 1 second).

Protocol B: Functional GPCR Interrogation (Calcium Flux)

Rationale: Many piperidines target Gq-coupled GPCRs (e.g., 5-HT2A, Alpha-1 adrenergic) or Gi-coupled receptors (e.g., Mu-opioid) that can be coupled to calcium release via Gqi chimeric proteins. This kinetic assay measures real-time cytosolic calcium changes.

Pathway Visualization

Understanding the signaling cascade is crucial for interpreting "false positives" (e.g., PLC activators vs. Receptor agonists).

GPCR_Pathway Ligand Piperidine Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binding Gprot Gαq / Gαqi GPCR->Gprot Activation PLC PLCβ Gprot->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Dye Fluo-4 Fluorescence (Signal) Ca->Dye Binding

Figure 2: Gq-GPCR signaling pathway leading to calcium mobilization and fluorescent detection.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., 5-HT2A).

  • Dye: Fluo-4 Direct™ Calcium Assay Kit (Invitrogen) or Calcium 6 (Molecular Devices).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4. Avoid probenecid if the piperidine target is a transporter.

Step-by-Step Methodology
  • Cell Preparation:

    • Seed 15,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight.

  • Dye Loading:

    • Remove culture media and replace with 20 µL of Calcium-6 dye loading buffer.

    • Incubate for 1 hour at 37°C, then 15 minutes at RT.

  • Baseline Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or kinetic plate reader.

    • Record baseline fluorescence (Ex 485nm / Em 525nm) for 10 seconds.

  • Agonist/Antagonist Addition:

    • Agonist Mode: Inject 5 µL of 5x piperidine compound. Read for 120 seconds.

    • Antagonist Mode: Inject 5 µL of piperidine compound, incubate 15 mins, then inject reference agonist (EC80 concentration).

  • Data Analysis:

    • Calculate Max - Min fluorescence units (RFU).

    • Normalize to % Response of Control (High Control = 100%, Buffer = 0%).

Data Presentation & Analysis

Quantitative Summary Table

When reporting data, consolidate viability and functional potency to calculate the Selectivity Index (SI) .

Compound IDStructure ClassViability IC50 (µM)Functional EC50 (nM)Selectivity Index (Viability/Functional)Outcome
PIP-001 4-phenyl-piperidine> 10045> 2,200Proceed
PIP-002 N-benzyl-piperidine12.550025Optimize
PIP-003 Spiro-piperidine1.2> 10,000< 1Toxic/Discard
Statistical Validation (Z-Factor)

For HTS campaigns, the assay robustness must be validated using the Z-factor equation:



  • 
     = Standard Deviation, 
    
    
    
    = Mean signal.
  • 
     = Positive Control, 
    
    
    
    = Negative Control.
  • Requirement: A Z-factor > 0.5 is mandatory for a reliable cell-based assay.

Troubleshooting & Optimization

Issue: "Sticky" Compounds

Piperidine derivatives with high logP (>4) often adhere to plastic tips and plates, causing lower effective concentrations.

  • Solution: Use low-binding polypropylene plates for compound dilution. Include 0.01% BSA or Tween-20 in the assay buffer to maintain solubility.

Issue: The "amine effect" in Lysosomes

Basic piperidines can accumulate in lysosomes, raising pH and causing non-specific toxicity (vacuolization).

  • Solution: Perform a high-content imaging counter-screen using Lysotracker Red. If lysosomal swelling correlates with cell death, the toxicity is likely physicochemical rather than target-mediated.

References

  • Piperidine Scaffold in Drug Discovery

    • Review of biological activity and structural versatility.[1][2][3]

    • Source:

  • GPCR Signaling & Calcium Assays

    • Mechanisms of Gq-coupled receptor interrog
    • Source:

  • Assay Validation Guidelines

    • St
    • Source:

  • Cell Viability Methodologies

    • Comparison of
    • Source:

Sources

Application

Application Notes &amp; Protocols: 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid as a Privileged Scaffold in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, derivatization, and potential applications of the 1-(3-fluoro-benz...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, derivatization, and potential applications of the 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid scaffold. This document is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to leverage this versatile chemical entity in their drug discovery programs.

Scientific Rationale and Strategic Value

The 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid scaffold is a thoughtfully designed chemical starting point for library synthesis. Its value stems from the strategic combination of three key structural motifs, each contributing distinct and advantageous properties for drug design.

  • The Piperidine Core: The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its saturated, three-dimensional structure provides a robust framework for orienting functional groups in precise vectors, which is critical for achieving high-affinity interactions with complex biological targets.[2]

  • The 2-Carboxylic Acid Group: The carboxylic acid moiety at the C-2 position is a powerful functional handle. At physiological pH, it is typically deprotonated to a carboxylate, enabling it to form strong ionic bonds, hydrogen bonds, and other electrostatic interactions with amino acid residues (e.g., Lysine, Arginine) in a protein's active site.[3] This group also serves as a primary point for chemical modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).[4]

  • The 1-(3-Fluorobenzyl) Moiety: The N-benzylation of the piperidine ring introduces a lipophilic aromatic group that can engage in crucial π-π stacking or hydrophobic interactions with target proteins.[5] The specific inclusion of a fluorine atom at the meta-position of the benzyl ring is a deliberate medicinal chemistry strategy. Fluorine's high electronegativity can:

    • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a common liability for aromatic rings.[6][7]

    • Modulate Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic amines and alter lipophilicity (logP), which can be fine-tuned to improve cell permeability and overall pharmacokinetic profiles.[8][9]

    • Improve Binding Affinity: The fluorine atom can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within the target's binding pocket, potentially increasing potency.[6]

The combination of these three features makes the title compound a promising scaffold for developing novel therapeutics against a range of biological targets.

Scaffold 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid Piperidine Piperidine Core (3D Framework) Scaffold->Piperidine Carboxylic_Acid C2-Carboxylic Acid (Target Interaction & Derivatization) Scaffold->Carboxylic_Acid Fluorobenzyl 1-(3-Fluorobenzyl) Group (Lipophilicity, π-stacking, Metabolic Stability) Scaffold->Fluorobenzyl

Caption: Core components of the title scaffold.

Proposed Synthesis Protocol: N-Alkylation of Pipecolic Acid

Reaction Scheme:

Pipecolic Acid + 3-Fluorobenzyl Bromide → 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Caption: Proposed synthesis of the title scaffold.

Step-by-Step Protocol:
  • Reagent Preparation:

    • To a 250 mL round-bottom flask, add pipecolic acid (1.0 eq).

    • Add a suitable solvent such as Dimethylformamide (DMF, ~10 volumes).

    • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

  • N-Alkylation Reaction:

    • Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the stirred suspension. The use of 3-fluorobenzyl bromide as an alkylating agent is well-established for introducing the fluorobenzyl moiety.[11]

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Causality: The base (K₂CO₃) deprotonates the secondary amine of the pipecolic acid, forming a nucleophilic piperidide anion. This anion then attacks the electrophilic benzylic carbon of 3-fluorobenzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the C-N bond. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the cations and promoting the nucleophilic substitution.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Dilute the filtrate with water and adjust the pH to ~3-4 with 1M HCl. This step protonates the carboxylic acid for extraction.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC). These are standard methods for verifying the identity and quality of novel chemical entities.[12]

Potential Medicinal Chemistry Applications and Screening Strategies

The structural features of this scaffold suggest its utility across several therapeutic areas. Analogs of N-benzylpiperidines have shown a wide range of biological activities.[13]

Potential Therapeutic Targets:
  • Central Nervous System (CNS) Disorders: The 1-benzylpiperidine core is present in compounds designed as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are relevant targets for Alzheimer's disease.[5] The lipophilicity and potential for enhanced blood-brain barrier penetration due to the fluorobenzyl group make this scaffold attractive for CNS drug discovery.[7]

  • Enzyme Inhibition: The carboxylic acid can mimic the substrate of various enzymes, such as proteases or dehydrogenases. The piperidine and fluorobenzyl groups can provide the necessary hydrophobic and steric interactions to orient the carboxylate for optimal binding. For example, piperidine amides have been investigated as tyrosinase inhibitors.[14]

  • GPCR Modulation: The combination of a basic nitrogen and a carboxylic acid creates a zwitterionic character at physiological pH, a feature common in ligands for G-protein coupled receptors (GPCRs). Piperidine carboxylic acids have been explored as antagonists for receptors like P2Y14.[15]

Library Synthesis and Screening Workflow:

A typical workflow for leveraging this scaffold would involve creating a library of derivatives, followed by a systematic screening cascade.

Scaffold Synthesized Scaffold (1-(3-F-benzyl)-piperidine-2-COOH) Derivatization Parallel Amide Coupling (Diverse Amine Building Blocks) Scaffold->Derivatization Library Derivative Library (Scaffold-R1, Scaffold-R2, ...) Derivatization->Library HTS Primary Screen (High-Throughput Screening @ single concentration) Library->HTS DoseResponse Confirmatory Screen (Dose-Response & IC50 Determination) HTS->DoseResponse Selectivity Secondary Assays (Selectivity & Off-Target Profiling) DoseResponse->Selectivity ADME In Vitro ADME (Metabolic Stability, Permeability) Selectivity->ADME Lead Lead Candidate ADME->Lead

Caption: Workflow for scaffold derivatization and screening.

Protocol: Parallel Amide Library Synthesis

This protocol describes the synthesis of a small library of amide derivatives from the 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid scaffold to explore the SAR of the C-2 position.

Materials and Equipment:
  • 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid (Scaffold)

  • A diverse set of primary and secondary amines (Building Blocks)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, Et₃N)

  • Anhydrous DMF or Dichloromethane (DCM)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler or multichannel pipette (optional)

  • HPLC-MS for reaction monitoring and purification

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Prepare a stock solution of the Scaffold in anhydrous DMF (e.g., 0.2 M).

    • Prepare stock solutions of the coupling reagent HATU (0.2 M) and the base DIPEA (0.4 M) in anhydrous DMF.

    • Prepare a plate or array of vials containing the diverse amine building blocks (1.2 eq relative to the scaffold).

  • Reaction Setup (per well/vial):

    • To each vial containing an amine, add the Scaffold stock solution (1.0 eq).

    • Add the DIPEA stock solution (2.0 eq).

    • Initiate the reaction by adding the HATU stock solution (1.1 eq).

    • Seal the reaction block/vials and shake at room temperature for 4-12 hours.

  • Mechanism Rationale:

    • HATU is a highly efficient coupling reagent. It reacts with the carboxylic acid of the scaffold to form a highly reactive O-acylisourea intermediate.

    • This intermediate is readily susceptible to nucleophilic attack by the primary/secondary amine.

    • DIPEA acts as a non-nucleophilic base to neutralize the HCl generated and maintain an optimal pH for the coupling reaction.

  • Quench and Purification:

    • Upon completion, quench the reactions by adding a small amount of water.

    • The crude reaction mixtures can be directly purified using mass-directed preparative HPLC to isolate the desired amide products.

  • Data Analysis:

    • Confirm the identity of each purified compound by LC-MS.

    • Quantify the purity and yield.

    • Submit the library for biological screening.

Quantitative Data Summary Table (Hypothetical)
Scaffold DerivativeAmine Used (R-NH₂)Molecular Weight ( g/mol )Predicted cLogPBiological TargetIC₅₀ (nM)
Scaffold -237.272.15--
Amide 1 Benzylamine326.403.80Target X520
Amide 2 Morpholine306.361.65Target X>10,000
Amide 3 4-Chloroaniline346.814.11Target X150
Amide 4 Cyclopropylamine276.342.25Target Y85

Conclusion

The 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid scaffold represents a highly versatile and strategically designed starting point for medicinal chemistry campaigns. Its constituent parts provide a balance of structural rigidity, opportunities for diverse functionalization, and favorable physicochemical properties. The protocols outlined in this guide provide a clear path for the synthesis, derivatization, and evaluation of this scaffold, enabling researchers to efficiently explore its potential in the discovery of novel therapeutics.

References

  • García-Bollullos, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. [Link]

  • National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Journal of Molecular Structure. [Link]

  • bioRxiv. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

  • ScienceDirect. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • ResearchGate. (2025). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. [Link]

  • Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • National Institutes of Health. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]

  • ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • National Institutes of Health. (2017). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ScienceDirect. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Journal of Medicinal Plants Research. [Link]

  • Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

  • ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

  • National Institutes of Health. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Autechaux. (2024). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. (2014). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry. [Link]

  • University of California, Irvine. (2012). Application of Bioisosteres in Drug Design. [Link]

Sources

Method

High-Purity Scale-Up Synthesis of 1-(3-Fluorobenzyl)-piperidine-2-carboxylic Acid

Abstract This application note details a robust, scalable protocol for the synthesis of 1-(3-fluorobenzyl)-piperidine-2-carboxylic acid (N-(3-fluorobenzyl)pipecolic acid). While direct alkylation is often employed for ea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-(3-fluorobenzyl)-piperidine-2-carboxylic acid (N-(3-fluorobenzyl)pipecolic acid). While direct alkylation is often employed for early-stage discovery, it suffers from over-alkylation and esterification side reactions upon scale-up. This guide prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB), optimized for kilogram-scale production. This route ensures preservation of stereochemistry (if starting from chiral pipecolic acid) and minimizes chromatographic purification through a self-validating crystallization workup.

Strategic Route Selection

For the scale-up of N-benzylated amino acids, two primary routes exist. The choice depends heavily on purity requirements and available equipment.

FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Reagents 3-Fluorobenzyl chloride/bromide, Base (

/

)
3-Fluorobenzaldehyde, STAB, AcOH
Key Risk Over-alkylation (quaternization) & EsterificationResidual Boron species
Purity Profile Moderate (requires chromatography often)High (Clean conversion)
Racemization Risk at high pH/TempNegligible (Mild conditions)
Scale-Up Suitability Low (Exotherms, impurity profile)High (Controlled addition, easy workup)

Decision: This protocol utilizes Route B (Reductive Amination) due to its superior selectivity for the mono-alkylated product and milder conditions that preserve the chiral center at C2 [1].

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of an iminium ion intermediate, followed by irreversible hydride reduction.

ReactionPathway Start1 Pipecolic Acid (Amine) Inter Iminium Ion Intermediate Start1->Inter + AcOH - H2O Start2 3-Fluorobenzaldehyde (Carbonyl) Start2->Inter Product 1-(3-Fluorobenzyl)- piperidine-2-carboxylic acid Inter->Product Reduction (Fast Step) Reagent STAB (Hydride Donor) Reagent->Product H- transfer

Figure 1: Reductive amination pathway. The formation of the iminium species is the rate-determining equilibrium, driven forward by the selective reducing agent STAB.

Detailed Scale-Up Protocol (1.0 kg Scale)

Safety Warning: Sodium Triacetoxyborohydride (STAB) evolves hydrogen gas upon contact with protic solvents. Ensure adequate ventilation and grounding.

3.1. Materials & Stoichiometry
  • (S)-Pipecolic Acid: 1.0 equiv (Target substrate)

  • 3-Fluorobenzaldehyde: 1.05 equiv (Slight excess to drive completion)

  • Sodium Triacetoxyborohydride (STAB): 1.4 equiv

  • Acetic Acid (AcOH): 2.0 equiv (Catalyst/pH adjustment)[1]

  • Dichloromethane (DCM): 10 Vol (Reaction Solvent) - Alternative: 2-MeTHF for green chemistry compliance.

3.2. Step-by-Step Methodology

Step 1: Iminium Formation [1]

  • Charge a 20 L glass-lined reactor with (S)-Pipecolic Acid (1.0 kg) and DCM (10 L).

  • Add 3-Fluorobenzaldehyde (1.01 kg) in a single portion.

  • Add Acetic Acid (0.93 kg) slowly. Note: The mixture may remain a slurry; this is normal.

  • Stir at 20–25°C for 60–90 minutes.

    • Process Insight: This "pre-stir" allows the hemiaminal/iminium equilibrium to establish before the reducing agent is introduced, minimizing direct reduction of the aldehyde to benzyl alcohol [2].

Step 2: Controlled Reduction 5. Cool the reactor jacket to 0–5°C. 6. Add STAB (2.3 kg) portion-wise over 2 hours via a solids addition funnel.

  • Critical Parameter: Maintain internal temperature < 10°C. Rapid addition causes aggressive H2 evolution and potential thermal runaway.
  • Once addition is complete, warm the reactor to 20–25°C and stir for 12 hours.

Step 3: Reaction Monitoring (Self-Validating) 8. HPLC Check: Sample 50 µL into MeOH.

  • Pass Criteria: Pipecolic acid < 1.0% area; 3-Fluorobenzaldehyde < 5.0%.
  • Fail Action: If amine remains, add 0.1 equiv aldehyde + 0.2 equiv STAB.
3.3. Workup & Purification [2][3]

The workup exploits the amphoteric nature of the product to remove neutral impurities (benzyl alcohol) and inorganic salts without chromatography.

WorkupFlow Rxn Reaction Mixture (DCM Suspension) Quench Quench: Add 10% NaHCO3 (pH ~8) Rxn->Quench PhaseSep1 Phase Separation Quench->PhaseSep1 AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSep1->AqLayer OrgLayer Organic Layer (Discard: Aldehyde/Alcohol) PhaseSep1->OrgLayer Acidify Acidify Aq. Layer (pH 4-5 with 2N HCl) AqLayer->Acidify Extract Extract into DCM or EtOAc Acidify->Extract Conc Concentrate & Crystallize (Acetone/Water) Extract->Conc

Figure 2: Acid-Base purification strategy. The product is retained in the aqueous phase at high pH, washing away non-polar impurities, then extracted at its isoelectric point.

Protocol:

  • Quench: Slowly add 10% aqueous

    
     (5 Vol) to the reaction mixture. Stir for 30 mins.
    
  • Phase Cut: Separate layers. The product (as a sodium salt) is in the Aqueous Layer . The DCM layer contains unreacted aldehyde and 3-fluorobenzyl alcohol (byproduct).

  • Wash: Wash the aqueous layer with fresh DCM (3 Vol) to ensure removal of organics.

  • Acidification: Adjust the aqueous layer pH to 4.5–5.0 (Isoelectric point) using 2N HCl. The product will begin to precipitate or oil out.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3 x 5 Vol) or Ethyl Acetate.

  • Isolation: Dry organics over

    
    , filter, and concentrate to a thick oil.
    
  • Crystallization: Dissolve the oil in minimal hot Acetone (2 Vol). Add Water dropwise until turbid. Cool to 4°C overnight.

  • Filtration: Collect white crystals, wash with cold Acetone/Water (1:1).

Analytical Specifications
TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, ACN/H2O)> 98.5% (Area %)
Assay Titration (HClO4)98.0 – 102.0% w/w
Enantiomeric Excess Chiral HPLC> 99.0% ee (if starting from S-isomer)
Residual Solvent GC-Headspace< 5000 ppm (Acetone/DCM)
Troubleshooting & Optimization
  • Issue: Low Yield (<60%).

    • Cause: Product loss to the initial organic wash during pH adjustment.

    • Fix: Ensure the pH during the first wash is > 8.5 to keep the carboxylic acid fully deprotonated.

  • Issue: Product is an Oil, not a Solid.

    • Cause: Residual acetic acid or solvent.[1]

    • Fix: Azeotrope with toluene to remove acetic acid traces before attempting crystallization. Use seeding crystals if available [3].[3]

  • Issue: High Benzyl Alcohol Impurity.

    • Cause: STAB added before imine formation was sufficient.

    • Fix: Increase "Step 1" stir time or add molecular sieves to remove water (driving imine formation).

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization). Link

Sources

Application

Application Note: Advanced Strategies in Receptor-Targeted Drug Discovery

From Screening to Kinetic Profiling: A Comprehensive Guide for GPCRs and Membrane Receptors Abstract Developing drugs that target membrane receptors—specifically G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine...

Author: BenchChem Technical Support Team. Date: February 2026

From Screening to Kinetic Profiling: A Comprehensive Guide for GPCRs and Membrane Receptors

Abstract

Developing drugs that target membrane receptors—specifically G-Protein Coupled Receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs)—requires a transition from simple affinity-based screening to multidimensional profiling. This guide outlines a validated workflow for receptor-targeted drug discovery, emphasizing the shift towards Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for high-throughput screening, Surface Plasmon Resonance (SPR) for kinetic optimization (Residence Time), and functional assays to detect Biased Agonism .

Part 1: The Strategic Framework

The Modern Receptor Discovery Pipeline

The linear path of "Target → Hit → Lead" has evolved. Modern workflows must account for binding kinetics (how long a drug stays bound) and signaling bias (which pathway is activated) early in the process to reduce late-stage attrition.

DrugDiscoveryPipeline Target Target Validation (Genomics/Proteomics) AssayDev Assay Development (TR-FRET / FP) Target->AssayDev Define MOA HTS High-Throughput Screening (Primary Hit ID) AssayDev->HTS Z' > 0.5 HitVal Hit Validation (Orthogonal Assays) HTS->HitVal Dose-Response LeadOpt Lead Optimization (SPR Kinetics / Biased Agonism) HitVal->LeadOpt Structure-Activity LeadOpt->HitVal Iterative Design Candidate Clinical Candidate (PK/PD Correlation) LeadOpt->Candidate Efficacy/Safety

Figure 1: Integrated workflow for receptor-targeted drug discovery, highlighting the iterative loop between hit validation and kinetic/functional optimization.

Part 2: High-Throughput Binding Assays (TR-FRET)

Technology Selection: Why TR-FRET?

For decades, Radioligand Binding (RLB) was the gold standard. However, RLB is heterogeneous (requires washing), generates hazardous waste, and is low-throughput. TR-FRET (Time-Resolved FRET) is the superior choice for modern screening because it is homogeneous (mix-and-read), ratiometric (corrects for liquid handling errors/compound interference), and highly sensitive.

FeatureRadioligand Binding (Filtration)TR-FRET (Homogeneous)
Throughput Low (96-well, manual wash)Ultra-High (1536-well, no wash)
Safety Radioactive (

,

)
Safe (Lanthanide fluorophores)
Interference Low (Physical separation)Low (Time-resolved measurement gates out autofluorescence)
Kinetics Equilibrium only (mostly)Real-time association/dissociation possible
Protocol: TR-FRET Competition Binding Assay

Objective: Determine the affinity (


) of a test compound by measuring its ability to displace a fluorescently labeled tracer from the receptor.[1]

Materials:

  • Receptor: Membrane prep overexpressing target GPCR (e.g., HEK293-GLP1R).

  • Tracer: Fluorescent ligand (Acceptor, e.g., Alexa647-labeled agonist).

  • Detection: Terbium-cryptate labeled antibody (Donor) targeting an N-terminal tag (e.g., SNAP, CLIP, or FLAG) on the receptor.

  • Buffer: 50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.1% BSA, 0.5 mM EDTA.

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in assay buffer (typically 1% DMSO final).

  • Plating: Dispense 5 µL of test compounds into a white, low-volume 384-well plate.

  • Receptor Addition: Add 5 µL of Terbium-labeled Receptor membranes. Incubate 15 mins.

  • Tracer Addition: Add 5 µL of Fluorescent Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60–120 minutes at RT (equilibrium).

  • Detection: Read on a multimode plate reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1: 620 nm (Donor - Terbium).[2]

    • Emission 2: 665 nm (Acceptor - FRET signal).[2][3]

  • Calculation: Calculate Ratio (

    
    ).
    

Self-Validating Control:

  • Non-Specific Binding (NSB): Include wells with excess unlabeled ligand (1000x

    
    ). Signal in these wells represents background.
    
  • Z-Factor: Must be > 0.5 for the assay to be valid for screening.

TRFRET_Mechanism cluster_bound Bound State (High FRET) cluster_displaced Displaced State (Low FRET) Ab Tb-Donor Ab Receptor GPCR Ab->Receptor Binds Tag Tracer Fluorescent Tracer (Acceptor) Ab->Tracer Energy Transfer (FRET) Tracer->Receptor Binds Pocket Drug Drug Candidate Receptor2 GPCR Drug->Receptor2 Competes Tracer2 Fluorescent Tracer

Figure 2: TR-FRET Principle. When the tracer binds the receptor, the donor (Tb) and acceptor are in proximity, generating a FRET signal.[1][2] A drug candidate displaces the tracer, reducing the signal.[2]

Part 3: Functional Characterization (Biased Agonism)

The Concept of Bias

Receptors do not act as simple "on/off" switches. They are microprocessors that can engage distinct downstream effectors (e.g., G-protein vs.


-Arrestin).[4] "Biased Agonists" preferentially activate therapeutic pathways while avoiding side-effect pathways (e.g., Opioids: G-protein analgesia vs. Arrestin respiratory depression).[5]
Protocol: Multiplexed Functional Profiling

Objective: Differentiate between G-protein signaling (cAMP/Ca²⁺) and


-Arrestin recruitment.

Assay A: G-Protein Activation (cAMP Accumulation)

  • Platform: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Mechanism: Competitive immunoassay between native cAMP produced by cells and labeled cAMP-d2.

  • Readout: Decrease in FRET signal indicates increase in intracellular cAMP (Agonist effect).

Assay B:


-Arrestin Recruitment 
  • Platform: Enzyme Complementation (e.g., PathHunter) or BRET.

  • Mechanism: Receptor is tagged with Enzyme Fragment A; Arrestin is tagged with Fragment B. Upon recruitment, the enzyme reconstitutes and generates luminescence.

Data Interpretation: Plot dose-response curves for both pathways. Calculate the Bias Factor (


)  to quantify selectivity.

GPCR_Signaling cluster_Gprot Pathway A: G-Protein (Therapeutic?) cluster_Arrestin Pathway B: Beta-Arrestin (Side Effects?) Ligand Ligand / Drug GPCR GPCR Active State Ligand->GPCR Gprot G-Protein (Gs/Gi/Gq) GPCR->Gprot Conformational Selection 1 GRK GRK Phosphorylation GPCR->GRK Conformational Selection 2 Effector Adenylate Cyclase / PLC Gprot->Effector SecondMess cAMP / Ca2+ Effector->SecondMess Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internal Internalization / MAPK Arrestin->Internal

Figure 3: Divergent signaling pathways. Biased ligands stabilize specific receptor conformations to preferentially activate Pathway A or B.

Part 4: Kinetic Profiling (SPR)

Beyond Affinity: The Importance of Residence Time

Affinity (


) is a thermodynamic equilibrium constant (

). However, efficacy in vivo often correlates better with Residence Time (

). A drug with a slow dissociation rate stays bound to the target longer, potentially allowing for less frequent dosing and improved target coverage.
Protocol: Surface Plasmon Resonance (SPR) for Kinetics

Objective: Measure real-time association (


) and dissociation (

) rates.[6]

Workflow:

  • Immobilization: Capture the receptor (e.g., Biotinylated GPCR nanodiscs or solubilized protein) onto a Streptavidin (SA) sensor chip. Critical: Keep immobilization levels low (< 100 RU) to prevent mass transport limitations.

  • Single-Cycle Kinetics: Inject increasing concentrations of the drug (0.1x to 10x

    
    ) sequentially without regeneration between injections.
    
    • Why Single-Cycle? Many receptors are unstable; regeneration buffers (low pH) can denature them. Single-cycle avoids this.

  • Analysis: Fit data to a 1:1 binding model.

  • QC Check: Ensure the

    
     (mass transport coefficient) is high enough to confirm the measured rates are reaction-limited, not diffusion-limited.
    

References

  • Gundry, J., et al. (2017).[4][7] "A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors." Frontiers in Neuroscience. Link

  • Thermo Fisher Scientific. "TR-FRET PPARα Competitive Binding Assay Application Note." Link

  • BenchChem. "Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis." Link

  • Michel, M.C., et al. (2018).[4] "Biased agonism in drug discovery – is it too soon to choose a path?" Molecular Pharmacology. Link

  • BPS Bioscience. "TR-FRET Assays Simplify and Accelerate Drug Discovery." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid synthesis

Technical Support Center: Synthetic Chemistry Division Topic: Optimization of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid Synthesis Ticket ID: #REQ-CHEM-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Chemistry Division Topic: Optimization of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid Synthesis Ticket ID: #REQ-CHEM-2024-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid presents a classic challenge in medicinal chemistry: balancing the reactivity of a benzyl halide/aldehyde against the steric hindrance of the


-carboxylic acid on the piperidine ring.

Low yields in this synthesis are typically caused by three factors:

  • Zwitterionic Solubility: The product is an amino acid (ampholyte). It is highly water-soluble at neutral pH, leading to massive losses during aqueous workup.

  • Steric Hindrance: The carboxylic acid at the C2 position hinders nucleophilic attack at the nitrogen, slowing down reaction rates and encouraging side reactions.

  • Over-Alkylation: In direct alkylation routes, the enhanced electrophilicity of the 3-fluorobenzyl group (due to the electron-withdrawing fluorine) increases the risk of quaternization (forming the ammonium salt).

This guide prioritizes Reductive Amination as the "Gold Standard" for yield and purity, while providing a troubleshooting module for Direct Alkylation .

Module 1: Route Selection Strategy

Before starting, verify your pathway. We strongly recommend Route A (Reductive Amination) over Route B (Direct Alkylation) for this specific substrate.

RouteSelection Start Start: Select Precursors Q1 Is the Pipecolic Acid protected (Ester)? Start->Q1 RouteA Route A: Reductive Amination (Recommended) Q1->RouteA No (Free Acid) RouteB Route B: Direct Alkylation (Legacy/Specific Cases) Q1->RouteB Yes (Ester) Condition1 Use 3-Fluorobenzaldehyde + STAB RouteA->Condition1 Condition2 Use 3-Fluorobenzyl bromide + Base RouteB->Condition2 OutcomeA High Selectivity Minimal Over-alkylation Condition1->OutcomeA OutcomeB Risk of Quaternization Requires strict stoichiometry Condition2->OutcomeB

Figure 1: Decision logic for synthetic route selection. Reductive amination is preferred for the free acid to avoid protection/deprotection steps.

Module 2: The "Gold Standard" Protocol (Reductive Amination)

Methodology: Reductive amination using Sodium Triacetoxyborohydride (STAB). Why this works: STAB is mild and selective. It reduces the intermediate iminium ion faster than the aldehyde, preventing side reactions. The 3-fluoro group makes the aldehyde more electrophilic, facilitating rapid imine formation [1].

Optimized Protocol
  • Imine Formation:

    • Dissolve Pipecolic acid (1.0 equiv) in DCM/MeOH (4:1 ratio). Note: MeOH is required to solubilize the zwitterionic amino acid.

    • Add 3-Fluorobenzaldehyde (1.1 equiv).

    • Add Acetic Acid (1.0 equiv) to catalyze imine formation.

    • Stir at Room Temperature (RT) for 2 hours. Do not skip this. Pre-forming the imine is crucial for yield.

  • Reduction:

    • Cool to 0°C.

    • Add STAB (Sodium Triacetoxyborohydride, 1.5 equiv) portion-wise over 30 minutes.

    • Warm to RT and stir overnight (12-16h).

  • Critical Workup (The Yield Saver):

    • The Issue: The product is a zwitterion.[1][2][3] If you wash with water, it stays in the water.

    • Step A: Quench with saturated NaHCO3 (aq) to pH ~8.

    • Step B: Remove MeOH under reduced pressure (rotovap).

    • Step C (Isoelectric Extraction): Carefully adjust the aqueous residue to pH 5.5 - 6.0 (the approximate isoelectric point, pI) using 1M HCl.

    • Step D: Extract with DCM:Isopropanol (3:1) . Pure DCM will not extract the zwitterion efficiently. The isopropanol is essential for polarity [2].

    • Step E: Dry organic layer (Na2SO4) and concentrate.

Troubleshooting Table: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion Incomplete imine formation due to steric bulk at C2.Increase "Imine Formation" time to 4h. Add 3Å molecular sieves to absorb water, driving equilibrium.
Sticky Gum/No Solid Zwitterion trapped in salt form.Dissolve crude in minimal MeOH and precipitate by adding Et2O or Acetone (antisolvent).
Des-fluoro impurity Over-reduction (dehalogenation).Rare with STAB. Ensure you are not using Pd/C + H2 (catalytic hydrogenation often cleaves aryl fluorides).

Module 3: Direct Alkylation (Alternative Route)

Methodology: Nucleophilic substitution using 3-fluorobenzyl bromide. Risk: The 3-fluoro group withdraws electrons, making the benzylic carbon highly reactive. This often leads to quaternization (double alkylation), where a second benzyl group attaches to the nitrogen, forming a useless salt.

AlkylationRisks Substrate Pipecolic Ester Product Target Product (Secondary Amine) Substrate->Product k1 (Fast) Reagent 3-F-Benzyl Bromide (Highly Reactive) OverAlk Quaternary Salt (Dead End) Product->OverAlk k2 (If excess Reagent)

Figure 2: Kinetic competition in alkylation. Because 3-fluorobenzyl bromide is activated, rate k2 can compete with k1 if stoichiometry is uncontrolled.

Protocol Adjustments for Yield

If you must use this route (e.g., you have the ester starting material):

  • Solvent: Use Acetonitrile (ACN) instead of DMF. ACN is easier to remove and often gives cleaner profiles for benzylations.

  • Base: Use K2CO3 (3.0 equiv).

  • Temperature: Run at 0°C to RT . Never heat this reaction. Heat promotes over-alkylation.

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv) relative to the amine. It is better to have unreacted starting material (separable) than quaternary salts (inseparable).

Module 4: Isolation & Purification FAQs

Q: My product is stuck in the aqueous phase during extraction. How do I get it out? A: This is the most common failure mode. The product is an amino acid.[4][5]

  • At pH < 2: It is cationic (Ammonium). Water soluble.

  • At pH > 9: It is anionic (Carboxylate). Water soluble.

  • At pH ~6 (Isoelectric Point): It is zwitterionic. Least water soluble, but still polar.

  • Solution: Adjust aqueous phase to pH 6. Saturate the water with NaCl (salting out). Extract with n-Butanol or Chloroform:Isopropanol (3:1) .

Q: Can I purify this by silica column chromatography? A: Standard silica gel is acidic and will bind the amine strongly, resulting in 0% yield off the column.

  • Fix: Use Neutralized Silica . Pre-wash your column with 1% Triethylamine in Hexane.

  • Eluent: Use DCM:MeOH (95:5) with 1% NH4OH or 1% Acetic Acid . You must have a modifier to move the zwitterion.

Q: Why is my yield lower with the 3-fluoro analog compared to the unsubstituted benzyl? A: Electronic effects. The 3-fluoro group is electron-withdrawing (inductive effect).

  • In alkylation, it accelerates the reaction, leading to over-alkylation side products.

  • In reductive amination, it makes the imine slightly less stable to hydrolysis during the reaction if water isn't managed. Use molecular sieves.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Pagliara, A., et al. "Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation." CrystEngComm, 2011. (Context on zwitterion solubility and extraction strategies).

  • Patent WO2000026187A1. "Process for producing 4-arylpiperidine-3-carbinols and related compounds." (Describes analogous N-alkylation and workup conditions for fluorinated piperidine derivatives).

  • Gulías, M., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." MDPI, 2022.

Sources

Optimization

Troubleshooting mass spectrometry of fluorine-containing compounds

Welcome to the Fluorine Mass Spectrometry Technical Support Center . This guide addresses the unique physicochemical challenges introduced by fluorine atoms—high electronegativity, strong C-F bonds, and specific mass def...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Mass Spectrometry Technical Support Center .

This guide addresses the unique physicochemical challenges introduced by fluorine atoms—high electronegativity, strong C-F bonds, and specific mass defects—that often disrupt standard LC-MS workflows.

Module 1: Ionization & Sensitivity

Issue: “I synthesized a fluorinated analog, but I see no signal in ESI(+) even though the non-fluorinated parent ionizes well.”

The Root Cause: Electronegativity Suppression

Fluorine is the most electronegative element (


). When you substitute hydrogens with fluorine, you drastically reduce the basicity of nearby nitrogen or oxygen atoms. In Electrospray Ionization (ESI) positive mode, which relies on protonation (

), this electron-withdrawing effect can render the molecule "invisible."
Troubleshooting Protocol

Step 1: Polarity Switching

  • Action: Switch to Negative Mode ESI (-) .

  • Why: Fluorinated moieties often stabilize negative charge. Look for deprotonated ions

    
     or adducts like 
    
    
    
    .

Step 2: Source Change (The "Lipophilicity" Factor)

  • Action: Switch from ESI to Atmospheric Pressure Chemical Ionization (APCI) .

  • Why: Fluorination increases lipophilicity. ESI struggles with non-polar compounds because they do not accumulate charge on the droplet surface efficiently. APCI ionizes via gas-phase reactions (charge transfer), which is far more effective for neutral, hydrophobic fluorinated species.

Step 3: Mobile Phase Buffer Optimization

  • Action: If you must use ESI(+), remove acidic modifiers (Formic Acid) and use Ammonium Acetate (1-5 mM) .

  • Why: Strong acids suppress the ionization of weakly basic fluorinated amines. Ammonium ions can facilitate ionization via adduct formation (

    
    ) rather than protonation.
    

Module 2: Spectral Interpretation & Data Mining

Issue: “I cannot distinguish my fluorinated metabolite from the matrix background. There is no isotope pattern.”

The Challenge: The Monoisotopic Blind Spot

Unlike Chlorine (


) or Bromine (

), Fluorine is monoisotopic (

, 100% abundance). You will not see a characteristic "M+2" isotope signature.
Solution: Mass Defect Filtering (MDF)

Fluorine has a unique mass defect. While Hydrogen has a large positive mass defect (+0.0078 Da), Fluorine has a slight negative defect relative to its nominal mass (Exact Mass: 18.9984 Da). Replacing H with F shifts the mass defect significantly downward.

Protocol: Setting up a Fluorine MDF

  • Calculate the Mass Defect:

    • Nominal Mass of F = 19 Da.

    • Exact Mass of F = 18.9984 Da.

    • Shift: For every H replaced by F, the mass increases by ~18 Da, but the mass defect decreases .

  • Define Filter Parameters:

    • Core Structure: Define the mass defect of your non-fluorinated scaffold.

    • Filter Window: Set a window of

      
       mDa around the expected mass defect of the fluorinated analog.
      
  • Execute: Apply this filter to your Total Ion Chromatogram (TIC) to remove 95% of endogenous hydrocarbon background (which has high positive mass defects).

Module 3: Fragmentation Mechanics

Issue: “My MS/MS spectrum shows a strong neutral loss, but I can't identify the fragment.”

The Mechanism: HF Elimination

The C-F bond is incredibly strong (~485 kJ/mol), but in aliphatic fluorinated compounds, the loss of Hydrogen Fluoride (HF) is the dominant fragmentation pathway.

  • Diagnostic Neutral Loss: 20.006 Da (HF).

  • Differentiation: Do not confuse this with water loss (18.01 Da). The high resolution of modern Q-TOFs can easily distinguish 20.006 (HF) from 18.01 (

    
    ).
    

Table 1: Common Fluorine-Specific MS Signals

Event TypeMass Shift (Da)MechanismContext
Neutral Loss -20.0063 Loss of HFCommon in aliphatic fluorides; rare in aromatics.
Neutral Loss -50.00 Loss of

Perfluoroalkyl chains (Teflon contamination).
Adduct +112.9856

Trifluoroacetic acid adduct in negative mode.
Fragment Ion 68.9952

Diagnostic marker for trifluoromethyl groups.

Module 4: System Contamination (The "Ghost" Peaks)

Issue: “I see fluorinated peaks in my blank injections.”

The Source: PTFE Leaching

Liquid Chromatography systems use Polytetrafluoroethylene (PTFE/Teflon) in solvent lines and degassers. These components leach perfluorinated compounds (PFCs) into the mobile phase, creating "ghost peaks" that interfere with trace analysis.

Troubleshooting Protocol:

  • Isolate the Pump: Install a delay column (C18) between the solvent mixer and the injector.

    • Result: Contaminants from the pump will elute later than the analytes from the injector, separating the ghost peaks from your sample.

  • Replace Tubing: Swap PTFE solvent lines for PEEK (Polyether ether ketone) or Stainless Steel where possible.

  • Solvent Grade: Use LC-MS grade solvents pre-tested for PFCs.

Visual Troubleshooting Workflows

Figure 1: Ionization Source Selection Logic

Use this decision tree when your fluorinated compound fails to ionize.

IonizationLogic Start Start: No Signal for Fluorinated Compound CheckStruct Analyze Structure: Are Basic Sites (N) present? Start->CheckStruct BasicYes Yes (e.g., Amines) CheckStruct->BasicYes BasicNo No (Neutral/Acidic) CheckStruct->BasicNo TryESI Try ESI(+) with Ammonium Acetate BasicYes->TryESI CheckPol Is it Highly Fluorinated? BasicNo->CheckPol Check Polarity SuccessESI Signal Detected? TryESI->SuccessESI End Optimize Source Parameters SuccessESI->End Yes SwitchAPCI Switch to APCI(+) SuccessESI->SwitchAPCI No SwitchAPCI->End CheckPol->SwitchAPCI No (Lipophilic/Neutral) SwitchNeg Switch to ESI(-) Look for [M-H]- CheckPol->SwitchNeg Yes (High Electronegativity) SwitchNeg->End

Caption: Decision matrix for selecting the optimal ionization source (ESI vs. APCI) based on the basicity and electronegativity of fluorinated analytes.

Figure 2: Mass Defect Filtering (MDF) Logic

How to filter data to find "invisible" fluorinated metabolites.

MDF_Logic RawData Raw LC-MS Data (High Noise) CalcParent Calculate Parent Mass Defect (MD) RawData->CalcParent Shift Apply Fluorine Shift (H -> F = MD decreases) CalcParent->Shift FilterSet Set Filter Window (Target MD ± 50 mDa) Shift->FilterSet Process Process Chromatogram FilterSet->Process Result Clean Spectrum: Fluorinated Metabolites Only Process->Result

Caption: Workflow for Mass Defect Filtering. Fluorine substitution lowers the mass defect, allowing software to separate F-compounds from hydrocarbon background.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed mechanisms of ESI and APCI ionization suppression).

  • Zhang, H., et al. (2009). "Mass Defect Filter Technique and Its Applications to Drug Metabolite Identification by High-Resolution Mass Spectrometry." Journal of Mass Spectrometry. (Foundational text on MDF).

  • Waters Corporation. (2023). "Controlling Contamination in LC/MS Systems." Waters Support Notes. (Protocol for removing PTFE/PFC contamination).

  • Agilent Technologies. (2020). "Differentiation of Fluorine-Containing Compounds using Accurate Mass." Application Note. (Specifics on HF neutral loss).

  • NIST Chemistry WebBook. "Fluorine Isotope Data and Mass Spectra." (Verification of monoisotopic mass and defects).

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid and Other CNS Modulators Targeting the NMDA Receptor

For distribution to: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry. Introduction: The Enduring Significance of NMDA Receptor Modulation The N-methyl-D-aspartate...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals in neuropharmacology and medicinal chemistry.

Introduction: The Enduring Significance of NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that plays a pivotal role in synaptic plasticity, learning, and memory.[1][2] Its dysfunction, particularly over-activation leading to excitotoxicity, is implicated in a wide range of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's, stroke-related neuronal damage, and certain psychiatric conditions.[3][4] Consequently, the development of NMDA receptor antagonists has been a major focus of therapeutic research for decades.[5]

This guide provides a comparative overview of a novel compound, 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid , placed in the context of established NMDA receptor modulators. While specific experimental data on this particular molecule is not yet publicly available, its structural backbone—piperidine-2-carboxylic acid—is a well-established pharmacophore for potent and selective NMDA receptor antagonism. This document will, therefore, provide a foundational comparison based on the anticipated activity of this chemical class against well-characterized CNS modulators, including the uncompetitive channel blockers Ketamine, Memantine, and Phencyclidine (PCP).

The piperidine scaffold is a privileged structure in medicinal chemistry, known for enhancing druggability, improving metabolic stability, and facilitating transport across biological membranes.[6] By exploring the established pharmacology of its parent class, we can project a likely mechanism of action and create a framework for its future experimental evaluation.

Mechanism of Action: Targeting the NMDA Receptor Ion Channel

The NMDA receptor is a complex assembly of subunits that forms a ligand-gated ion channel. For the channel to open, two distinct events must occur: the binding of the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[7] Upon activation, the channel opens, allowing an influx of Ca²⁺ and Na⁺, which triggers downstream signaling cascades essential for neuronal function.

NMDA receptor antagonists can be classified based on their site and mechanism of action:

  • Competitive Antagonists: Bind to the glutamate or glycine recognition site, preventing agonist binding.

  • Uncompetitive Channel Blockers: These antagonists do not compete with the agonist. Instead, they enter the ion channel pore once it has been opened by agonist binding and physically occlude it, preventing ion flux.[7][8] This "use-dependent" mechanism means they preferentially block overactive channels, a desirable property for therapeutic agents.[9]

  • Non-competitive Antagonists: Bind to an allosteric site on the receptor, distinct from the agonist binding site or the channel pore, to induce a conformational change that prevents channel opening.

Based on extensive research into piperidine-2-carboxylic acid derivatives, it is hypothesized that 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid functions as a competitive or uncompetitive antagonist at the NMDA receptor.[5] The comparators chosen for this guide—Ketamine, Memantine, and PCP—are all uncompetitive channel blockers that bind to a site within the channel pore, often referred to as the "PCP site."[3][10][11]

Signaling Pathway of NMDA Receptor Activation and Blockade

NMDA_Receptor_Pathway NMDA Receptor Signaling and Antagonist Action cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDAR NMDA Receptor Glutamate Site Glycine Site Mg²⁺ Block NMDAR_Open Open NMDA Receptor Channel Pore PCP/Ketamine Site NMDAR->NMDAR_Open Depolarization Removes Mg²⁺ Block Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx Allows Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activates Plasticity Synaptic Plasticity (LTP, Learning, Memory) Signaling_Cascade->Plasticity Leads to Glutamate->NMDAR:glu Binds Glycine Glycine/ D-Serine Glycine->NMDAR:gly Binds Ketamine Ketamine/ Memantine/ PCP Ketamine->NMDAR_Open:pcp Blocks Channel (Uncompetitive)

Caption: Mechanism of NMDA receptor activation and site of action for uncompetitive antagonists.

Comparative In Vitro Performance

The affinity and potency of NMDA receptor antagonists are typically quantified using in vitro assays. Radioligand binding assays determine the affinity of a compound for the receptor (Ki value), while functional assays, such as electrophysiology or calcium flux measurements, determine its ability to inhibit receptor function (IC50 value).

While data for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is pending, we can compare the profiles of established modulators. These compounds are uncompetitive open-channel blockers, and their binding affinity is often measured by their ability to displace radiolabeled channel blockers like [³H]MK-801 (dizocilpine).

Table 1: Comparative In Vitro Data for Selected NMDA Receptor Antagonists

CompoundTypeTarget SiteBinding Affinity (Ki)Functional Potency (IC50)Key Characteristics
1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid Competitive/Uncompetitive (Hypothesized)Glutamate Site or Channel PoreNot AvailableNot AvailableExpected high CNS penetrance due to piperidine and fluoro-benzyl moieties.[6]
Ketamine UncompetitiveChannel Pore (PCP Site)~600 nM ([³H]TCP displacement)0.3 - 1 µMFast on-off kinetics; produces dissociative anesthesia.[7][8][12] S-isomer has 3-4 fold higher affinity.[13]
Memantine UncompetitiveChannel Pore (Mg²⁺ Site)0.5 - 1 µM~1 µMLow affinity, strong voltage-dependency, and rapid kinetics; neuroprotective without severe side effects.[14][15][16]
Phencyclidine (PCP) UncompetitiveChannel Pore (PCP Site)~59 nM ([³H]MK-801 displacement)0.1 - 0.5 µMHigh affinity, slow kinetics; associated with significant psychotomimetic effects.[10]
Dizocilpine (MK-801) UncompetitiveChannel Pore (PCP Site)~37 nM ([³H]MK-801 displacement)20 - 50 nMVery high affinity, near-irreversible binding; potent neuroprotectant but causes psychotomimetic effects.[17]

Note: Ki and IC50 values can vary significantly based on assay conditions, radioligand used, and tissue preparation.

The key differentiator among these uncompetitive blockers lies in their binding kinetics and voltage dependency. Memantine's clinical success is attributed to its low affinity and fast off-rate, allowing it to preferentially block the excessive, pathological activation of NMDA receptors while sparing normal synaptic transmission.[18] In contrast, the high affinity and slow kinetics of PCP and MK-801 lead to a more profound and persistent channel block, which is associated with their potent anesthetic and psychotomimetic properties.[3][17]

Experimental Methodologies

To characterize a novel compound like 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, a tiered approach involving in vitro and in vivo assays is essential.

In Vitro Assay: Radioligand Binding Displacement

This assay quantifies the binding affinity of a test compound to the NMDA receptor. It is a foundational step to confirm target engagement.

Objective: To determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled ligand from the NMDA receptor.

Protocol:

  • Membrane Preparation: Crude synaptic membranes are prepared from a relevant brain region (e.g., rat cortex or hippocampus), which is rich in NMDA receptors.

  • Incubation: A fixed concentration of a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801 for the channel site) is incubated with the membrane preparation.

  • Competition: A range of concentrations of the unlabeled test compound (1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid) is added to compete for binding with the radioligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Workflow for In Vitro Binding Assay

Binding_Assay_Workflow Radioligand Binding Assay Workflow p1 Prepare Synaptic Membranes (e.g., Rat Cortex) p2 Incubate Membranes with: - [³H]MK-801 (Radioligand) - Test Compound (Varying Conc.) p1->p2 Step 1 p3 Rapid Filtration to Separate Bound vs. Free Ligand p2->p3 Step 2 p4 Scintillation Counting to Measure Radioactivity p3->p4 Step 3 p5 Data Analysis: - Plot Competition Curve - Calculate IC50 p4->p5 Step 4 p6 Calculate Ki using Cheng-Prusoff Equation p5->p6 Step 5

Caption: Step-by-step workflow for a competitive radioligand binding assay.

In Vivo Model: NMDA-Induced Behavior

Animal models are crucial for assessing the functional consequences of NMDA receptor antagonism in a living system. One common approach is to evaluate a compound's ability to protect against behaviors induced by an NMDA receptor agonist.

Objective: To determine the in vivo efficacy of the test compound by assessing its ability to block convulsions or lethality induced by a systemic injection of NMDA.

Protocol:

  • Animal Acclimation: Mice or neonatal rats are acclimated to the testing environment.

  • Compound Administration: Animals are pre-treated with either vehicle or varying doses of the test compound (e.g., 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid) via an appropriate route (e.g., intraperitoneal injection).

  • NMDA Challenge: After a set pre-treatment time, animals are challenged with a convulsant or lethal dose of NMDA.

  • Behavioral Observation: Animals are observed for a defined period for the onset of specific behaviors, such as clonic-tonic convulsions or mortality.

  • Data Analysis: The Minimum Effective Dose (MED) of the test compound required to protect a significant percentage of the animals from the NMDA-induced effects is determined.

Conclusion and Future Directions

While direct experimental data for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid remains to be published, its chemical structure strongly suggests it belongs to the class of NMDA receptor antagonists. By comparing its structural features to those of well-known CNS modulators, we can hypothesize its potential as a novel therapeutic agent. Its profile as a piperidine-2-carboxylic acid derivative suggests it may offer potent and selective NMDA receptor antagonism.

The critical next step is the empirical validation of this hypothesis. A comprehensive characterization, starting with the in vitro binding and functional assays described herein, is required to determine its precise mechanism, affinity, and potency. Subsequent in vivo studies will be essential to evaluate its efficacy, safety profile, and therapeutic potential relative to existing modulators like the fast-dissociating memantine and the potent but psychotomimetic ketamine. The unique combination of the piperidine core and the fluoro-benzyl moiety may yield a compound with an optimized pharmacokinetic and pharmacodynamic profile, potentially offering a new avenue for the treatment of CNS disorders.

References

  • Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]

  • Na-Taku, E. A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kapur, S., & Seeman, P. (2001). Ketamine has equal affinity for NMDA receptors and the high-affinity state of the dopamine D2 receptor. Biological Psychiatry. Retrieved from [Link]

  • Kishi, T., et al. (2022). Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia?. MDPI. Retrieved from [Link]

  • MedlinePlus. (2016). Memantine. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketamine had similar affinity for the NMDA receptors. Retrieved from [Link]

  • University of Virginia School of Medicine. (2022). Novel NMDA Receptor Antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physiology, NMDA Receptor. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Neuron. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Foster, A. C., & Fagg, G. E. (1987). Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes. European Journal of Pharmacology. Retrieved from [Link]

  • Sharma, A., et al. (2021). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Scientific Reports. Retrieved from [Link]

  • Far-Ghayomi, T., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments. Retrieved from [Link]

  • Kornhuber, J., et al. (1993). Different binding affinities of NMDA receptor channel blockers in various brain regions. Journal of Neural Transmission. General Section. Retrieved from [Link]

  • Chen, H. S., & Lipton, S. A. (2006). Mechanism of action of memantine. Journal of Alzheimer's Disease. Retrieved from [Link]

  • Zorumski, C. F., et al. (2016). Ketamine: NMDA Receptors and Beyond. Neuropsychopharmacology. Retrieved from [Link]

  • Mion, G., & Villevieille, T. (2013). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS Neuroscience & Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Memantine. Retrieved from [Link]

  • Chen, H. S. V., & Lipton, S. A. (2005). Key Binding Interactions for Memantine in the NMDA Receptor. Journal of the American Chemical Society. Retrieved from [Link]

  • GoodRx. (2024). Memantine's Mechanism of Action. Retrieved from [Link]

  • Deranged Physiology. (2023). Ketamine. Retrieved from [Link]

  • bioRxiv. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. Retrieved from [Link]

  • French, E. D., et al. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. European Journal of Pharmacology. Retrieved from [Link]

  • Psych Scene Hub. (2022). Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. Retrieved from [Link]

Sources

Comparative

Technical Guide: Comparative Analysis of Binding Affinity Assays for Serotoninergic Receptors

Executive Summary This guide provides a rigorous technical comparison of methodologies used to determine binding affinity ( , ) for the 5-HT (serotonin) receptor family. While Radioligand Binding remains the gold standar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison of methodologies used to determine binding affinity (


, 

) for the 5-HT (serotonin) receptor family. While Radioligand Binding remains the gold standard for definitive affinity data, modern drug discovery increasingly relies on TR-FRET for high-throughput screening and Surface Plasmon Resonance (SPR) for kinetic profiling (

). This document details the experimental logic, protocols, and validation criteria required to generate regulatory-grade binding data.

Part 1: The Landscape of Serotonergic Binding

The 5-HT receptor family represents one of the most complex G-protein coupled receptor (GPCR) classes (excluding 5-HT3, which is an ion channel). Accurate binding data is critical not just for efficacy, but for safety.

  • Target: 5-HT1A, 5-HT2A (Depression, Schizophrenia).[1]

  • Anti-Target: 5-HT2B. Agonism here is directly linked to valvular heart disease (e.g., fenfluramine withdrawal).

  • The Metric: The Equilibrium Dissociation Constant (

    
    ) or Inhibition Constant (
    
    
    
    ).[2][3] Lower values indicate higher affinity.

Part 2: Methodological Comparison

Radioligand Binding (The Gold Standard)[4]
  • Mechanism: Competition between a "hot" ligand (e.g.,

    
    -LSD or 
    
    
    
    -DOI) and a "cold" test compound for receptor binding sites on membrane preparations.
  • Utility: It provides the most historically comparable data (PDSP database standard).

  • Limitation: Requires handling radioactive material; heterogeneous assay (requires washing/filtration).

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)[5][6][7][8]
  • Mechanism: Uses a long-lifetime lanthanide donor (e.g., Terbium) on the receptor and a fluorescent acceptor on a tracer ligand.[4][5][6] Signal only occurs when bound (proximity).

  • Utility: Homogeneous (mix-and-read), excellent for High-Throughput Screening (HTS).

  • Limitation: Potential for fluorescent interference from test compounds; requires specific fusion proteins (e.g., SNAP-tag).

Surface Plasmon Resonance (SPR)[9][10][11][12]
  • Mechanism: Label-free detection of mass changes on a sensor chip surface.

  • Utility: The only method that provides real-time kinetics (

    
     and 
    
    
    
    ), not just equilibrium affinity. Residence time is a better predictor of in vivo efficacy than affinity alone.
  • Limitation: Lower throughput; requires receptor solubilization or nanodiscs (challenging for GPCRs).

Part 3: Comparative Data Analysis

Table 1: Operational Comparison
FeatureRadioligand Binding (Filtration)TR-FRET (Homogeneous)SPR (Label-Free)
Primary Output

,


,


,

,

Throughput Medium (96-well)High (384/1536-well)Low/Medium
Reagent Cost High (Isotopes + Disposal)Medium (Tag-lite/Lantha)High (Chips + Protein)
Physiological Relevance High (Native membranes)Medium (Engineered cells)Medium (Purified/Nanodisc)
Interference Risk Low (Filter washing removes noise)Medium (Quenching/Autofluor)Low (Mass based)
Table 2: Representative Affinity Data ( in nM)

Data synthesized from consensus literature values (e.g., PDSP Database) to illustrate range differences.

Compound5-HT1A Affinity (

)
5-HT2A Affinity (

)
5-HT2B Affinity (

)
Clinical Relevance
Serotonin (5-HT) ~2.0 nM~20 nM~5.0 nMEndogenous Ligand
Clozapine ~150 nM~5.0 nM~10 nMAtypical Antipsychotic
WAY-100635 0.2 nM>10,000 nM>10,000 nMSelective 5-HT1A Antagonist
Fenfluramine ~500 nM~200 nM~50 nMWithdrawn (Valvulopathy)

Part 4: Visualization of Workflows

The following diagram contrasts the physical workflow of the two most common methods: Radioligand Filtration vs. TR-FRET.

BindingAssays cluster_0 Radioligand Binding (Heterogeneous) cluster_1 TR-FRET (Homogeneous) RL_1 Membrane Prep (Receptor) RL_2 Add [3H]-Ligand + Test Compound RL_1->RL_2 RL_3 Incubate (Equilibrium) RL_2->RL_3 RL_4 Vacuum Filtration (GF/B Filters) RL_3->RL_4 RL_5 Wash Step (Remove Unbound) RL_4->RL_5 RL_6 Scintillation Counting RL_5->RL_6 TF_1 Tagged Cells (Tb-Donor) TF_2 Add Fluorescent-Ligand + Test Compound TF_1->TF_2 TF_3 Incubate (Equilibrium) TF_2->TF_3 TF_4 Read Plate (Time-Resolved) TF_3->TF_4

Figure 1: Comparison of the labor-intensive filtration steps in Radioligand binding versus the "mix-and-read" simplicity of TR-FRET.

Part 5: Detailed Experimental Protocols

Protocol A: Radioligand Competition Binding (5-HT2A Example)

Objective: Determine


 of a novel antagonist.
  • Membrane Preparation:

    • Homogenize HEK293 cells expressing human 5-HT2A in ice-cold Tris-HCl buffer.

    • Centrifuge at 20,000 x g. Resuspend pellet.[7]

    • Critical Step: Determine protein concentration (BCA assay) to ensure <10% ligand depletion.

  • Assay Setup:

    • Buffer: 50 mM Tris-HCl, 10 mM

      
      , 1 mM EDTA, pH 7.4.
      
    • Radioligand:

      
      -Ketanserin (Selectivity for 5-HT2A). Concentration = 
      
      
      
      value (approx 1-2 nM).
    • Non-Specific Binding (NSB): Define using 10

      
       Methysergide.
      
  • Incubation:

    • Mix 50

      
       membranes + 50 
      
      
      
      radioligand + 50
      
      
      test compound (dilution series).
    • Incubate 60 mins at 27°C (Equilibrium).

  • Harvesting:

    • Critical Step: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Reason: PEI is cationic; it reduces non-specific binding of the sticky radioligand to the filter.

    • Filter using a cell harvester (e.g., Brandel). Wash 3x with ice-cold buffer.[7]

  • Detection:

    • Add liquid scintillant. Count CPM (Counts Per Minute).

Protocol B: TR-FRET Competition (HTS Mode)

Objective: Rapid screening of library compounds.

  • Reagents:

    • Cells: SNAP-tagged 5-HT receptor expressing cells labeled with Terbium cryptate (Donor).

    • Tracer: Fluorescently labeled ligand (Acceptor, e.g., Red-ligand).

  • Workflow:

    • Dispense 10

      
       test compound into 384-well low-volume white plate.
      
    • Add 5

      
       labeled cells.
      
    • Add 5

      
       fluorescent tracer.
      
  • Incubation:

    • Incubate 1-2 hours at Room Temperature (protected from light).

  • Reading:

    • Read on HTRF-compatible reader (e.g., PHERAstar).

    • Signal: Ratio of 665 nm (Acceptor) / 620 nm (Donor).[8] This ratiometric calculation eliminates interference from well-to-well volume differences or compound autofluorescence.[6]

Part 6: Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, the data must be mathematically validated.

The Cheng-Prusoff Correction

Raw


 values depend on the concentration of radioligand used. You must  convert to 

to get a constant physical parameter.

[7]
  • 
     = Concentration of Radioligand used.
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).[1]
    
  • Validation Check: If

    
    , then 
    
    
    
    .
Hill Slope Analysis

When fitting the sigmoidal dose-response curve:

  • Hill Slope

    
     -1.0:  Indicates simple competitive binding (1:1 stoichiometry).
    
  • Hill Slope

    
     -1.0 (e.g., -0.5):  Indicates negative cooperativity or multiple binding sites (High/Low affinity states).
    
  • Action: If slope is shallow, do not force a standard curve fit; apply a two-site binding model.

Specific Binding Window


  • Requirement: Specific binding should be >70% of Total Binding. If NSB is high, increase wash stringency or check PEI coating of filters.

Part 7: Mechanism of Action Diagram

CompetitiveBinding Receptor 5-HT Receptor (GPCR) Complex_Hot Receptor-Ligand* (Signal Detected) Receptor->Complex_Hot Binding Complex_Cold Receptor-Drug (No Signal) Receptor->Complex_Cold Competition Radioligand Radioligand (Hot) Radioligand->Receptor k_on1 TestCompound Test Compound (Cold) TestCompound->Receptor k_on2

Figure 2: Competitive binding mechanism. The test compound displaces the radioligand, reducing the detectable signal proportionally to its affinity.

References

  • NIMH Psychoactive Drug Screening Program (PDSP).PDSP

    
     Database.[9][10][11][12] A public resource for binding affinity data.[4][9][10][11][12]
    [Link]
    
  • International Union of Basic and Clinical Pharmacology (IUPHAR). IUPHAR/BPS Guide to Pharmacology: 5-HT Receptors. [Link]

  • Motulsky, H. & Neubig, R. (2002). Common errors in the analysis of competitive protein-ligand interaction experiments. Current Protocols in Neuroscience. [Link]

  • Cisbio (Revvity). HTRF Binding Assays for GPCRs: Principles and Protocols. [Link]

  • Cytiva. Biacore Sensor Surface Handbook: SPR Methodology. [Link]

Sources

Validation

Comparative Efficacy Guide: Rapid-Acting Neuroplasticity Modulators vs. Established Antidepressants

Executive Summary: The Shift to Plasticity Traditional antidepressant development has relied on the Monoamine Hypothesis , targeting serotonin (5-HT) and norepinephrine reuptake. While effective, these compounds (e.g., F...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Plasticity

Traditional antidepressant development has relied on the Monoamine Hypothesis , targeting serotonin (5-HT) and norepinephrine reuptake. While effective, these compounds (e.g., Fluoxetine) exhibit a therapeutic lag of 2–4 weeks.

The current frontier in neuropsychopharmacology—and the focus of this guide—is the Neuroplasticity Hypothesis . Novel compounds are now evaluated on their ability to induce rapid synaptogenesis via the mTORC1-BDNF pathway, offering onset within hours rather than weeks.

This guide provides the framework to objectively compare your novel candidate (N-ADC-05 ) against the standard of care (Fluoxetine) and the rapid-acting benchmark (Ketamine), utilizing validated behavioral models and molecular correlates.

Mechanistic Differentiation

To establish superiority, you must demonstrate that your compound bypasses the slow G-protein coupled receptor (GPCR) signaling of SSRIs.

The Signaling Divergence
  • Established (SSRIs): Rely on increasing synaptic 5-HT. This initiates a slow cascade: GPCR activation

    
     cAMP 
    
    
    
    PKA
    
    
    CREB phosphorylation. This transcriptional process requires weeks to accumulate sufficient BDNF for synaptic repair.
  • Novel (N-ADC-05/Ketamine-like): Modulate glutamatergic transmission (e.g., NMDA receptor blockade).[1][2] This rapidly inhibits eukaryotic Elongation Factor 2 Kinase (eEF2K) , de-suppressing the translation of existing BDNF mRNA.[3] This triggers an immediate mTORC1 burst and spine growth.

Pathway Visualization

The following diagram illustrates the critical difference in signaling velocity and targets.

AntidepressantPathways cluster_SSRI ESTABLISHED (SSRI) - Slow Onset cluster_Novel NOVEL CANDIDATE - Rapid Onset SSRI Fluoxetine (SSRI) SERT SERT Blockade SSRI->SERT GPCR 5-HT GPCRs SERT->GPCR  Accumulation   CREB CREB (Transcription) GPCR->CREB  cAMP/PKA   mTOR mTORC1 Activation CREB->mTOR  Weeks (Genomic)   Novel Novel Compound (N-ADC-05) NMDA NMDAR Modulation Novel->NMDA eEF2K Inhibit eEF2K NMDA->eEF2K  Disinhibition   Trans BDNF Translation (De-suppression) eEF2K->Trans Trans->mTOR  Hours (Local)   Spine Synaptogenesis (Dendritic Spine Growth) mTOR->Spine

Figure 1: Mechanistic comparison showing the "Genomic Lag" of SSRIs (Left) versus the "Translational Burst" of rapid-acting compounds (Right).

Preclinical Efficacy Benchmarking

The following data templates represent the expected performance of a high-efficacy novel compound compared to benchmarks.

Acute Behavioral Efficacy (Forced Swim Test)

Objective: Assess "behavioral despair" and active coping strategies.

MetricVehicle (Control)Fluoxetine (SSRI)Ketamine (Benchmark)Novel (N-ADC-05)
Dose Strategy N/ASub-chronic (23.5h, 5h, 1h pre-test)Acute (1h pre-test)Acute (1h pre-test)
Dose (mg/kg) -10–20 mg/kg (i.p.)10 mg/kg (i.p.)5–10 mg/kg
Immobility Time (s) 180 ± 15100 ± 12*85 ± 10**80 ± 8
% Reduction -~44%~53%~55%
Swimming (s) 40 ± 590 ± 8 (Serotonergic signature)85 ± 8High
Climbing (s) 15 ± 320 ± 435 ± 5 (Noradrenergic)Moderate

Note: SSRIs typically require sub-chronic dosing (3 injections over 24h) to show efficacy in FST, whereas rapid-acting compounds show efficacy after a single dose.

Durability of Effect (Chronic Mild Stress Model)

Objective: Assess reversal of anhedonia (sucrose preference), the core symptom of depression.[4]

Treatment GroupDay 0 (Baseline)Day 7 (Early)Day 21 (Chronic)Post-Washout (Day 28)
Vehicle + Stress 85%60%55%55%
Fluoxetine 84%62% (No Effect)80% (Restored)60% (Relapse)
Novel (N-ADC-05) 85%78% (Rapid) 88% (Sustained) 82% (Durable)

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness , these protocols include internal validation steps.

Optimized Forced Swim Test (FST) - Rat

Rationale: The FST is sensitive to environmental variables. Standardization is critical to distinguish drug effect from thermal stress.

Equipment:

  • Cylindrical tanks: 50cm height × 20cm diameter (Crucial: <20cm allows animals to prop against walls, invalidating results).

  • Water Depth: 30cm (Rat must not touch bottom).[5]

  • Water Temp: 23–25°C (Strictly controlled).

    • Validation: <23°C induces hypothermia/hyperactivity (false positive). >26°C induces relaxation/immobility (false negative).

Workflow:

  • Pre-Test (Day 1): Place rat in water for 15 minutes . This induces the state of despair.[5] Dry rapidly under a heat lamp to prevent immune stress.

  • Dosing: Administer Vehicle, Comparator, or N-ADC-05 according to PK profile (typically 24h, 5h, and 1h prior to test for SSRIs; 1h prior for rapid compounds).

  • Test (Day 2): Place rat in water for 5 minutes .

  • Scoring: Record "Immobility" (floating with only movement to keep head above water).

    • Exclusion Criteria: Animals that dive or roll continuously are "non-performers" and must be excluded.

Molecular Validation: Western Blot for mTOR/BDNF

Rationale: Behavioral data is insufficient for high-impact publication without molecular causality.

Tissue Collection:

  • Region: Prefrontal Cortex (PFC) and Hippocampus.

  • Timing: 1 hour post-dosing (Peak mTOR activation).

Target Panel:

  • p-mTOR (Ser2448): The master regulator of synthesis. Expect >1.5x increase.

  • BDNF (Mature): The effector protein.

  • PSD-95: Post-synaptic density marker (indicates structural plasticity).

  • GAPDH/Beta-Actin: Loading control.

Protocol Note: Use phosphatase inhibitors in lysis buffer immediately. p-mTOR is highly labile.

References

  • Porsolt, R. D., et al. (1977).[6] Depression: a new animal model sensitive to antidepressant treatments.[6] Nature, 266(5604), 730–732. Link

  • Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319–329. Link

  • Duman, R. S., & Aghajanian, G. K. (2012). Synaptic dysfunction in depression: potential therapeutic targets. Science, 338(6103), 68–72. Link

  • Zarate, C. A., et al. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression. Archives of General Psychiatry, 63(8), 856–864. Link

  • Autry, A. E., et al. (2011). NMDA receptor blockade at rest triggers rapid behavioural antidepressant responses. Nature, 475(7354), 91–95. Link

  • Cryan, J. F., et al. (2002). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Link

Sources

Comparative

Reproducibility of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid Synthesis Methods

Executive Summary This guide critically evaluates the synthesis of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid , a pivotal intermediate in the development of peptidomimetics and neuroactive compounds.[1] We contrast...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide critically evaluates the synthesis of 1-(3-fluoro-benzyl)-piperidine-2-carboxylic acid , a pivotal intermediate in the development of peptidomimetics and neuroactive compounds.[1] We contrast the two dominant synthetic strategies: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B) .

While Method B offers lower raw material costs, Method A is identified as the superior protocol for reproducibility and purity , minimizing the risks of over-alkylation and racemization. This guide provides optimized, self-validating protocols for both, grounded in mechanistic causality.

Mechanistic Pathways & Decision Matrix[1]

The synthesis hinges on forming a C-N bond between the secondary amine of pipecolic acid (piperidine-2-carboxylic acid) and the benzylic carbon of the 3-fluorophenyl moiety.[1]

Comparative Workflow Diagram

The following diagram illustrates the divergent pathways and critical decision points.

SynthesisPathways Start Pipecolic Acid (Starting Material) Esterification Esterification (SOCl2, MeOH) Start->Esterification Recommended Choice Method Selection Esterification->Choice MethodA Method A: Reductive Amination Choice->MethodA High Purity Req. MethodB Method B: Direct Alkylation Choice->MethodB Cost Sensitivity Imine Iminium Intermediate MethodA->Imine + 3-F-Benzaldehyde Reduction Reduction (NaBH(OAc)3) Imine->Reduction Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Reduction->Hydrolysis SN2 SN2 Substitution (3-F-Bn-Br, K2CO3) MethodB->SN2 + 3-F-Benzyl Bromide SN2->Hydrolysis Product Target Product: 1-(3-F-Bn)-Pip-2-COOH Hydrolysis->Product

Figure 1: Strategic decision tree for N-benzylation of pipecolic acid derivatives.

Method A: Reductive Amination (The Gold Standard)

This method relies on the condensation of methyl pipecolate with 3-fluorobenzaldehyde to form an iminium ion, which is selectively reduced in situ.[1]

Why this works: The use of Sodium Triacetoxyborohydride (STAB) allows for the selective reduction of the iminium species without reducing the aldehyde starting material, ensuring high chemoselectivity.

Protocol A: Optimized Reductive Amination

Scale: 10 mmol | Expected Yield: 85-92% | Time: 4-6 hours

  • Preparation of Free Base:

    • Step: If starting with Methyl Pipecolate HCl, dissolve 1.80 g (10 mmol) in 20 mL DCM and wash with sat. NaHCO3. Dry organic layer (MgSO4) and concentrate.

    • Checkpoint: Ensure the amine is free of water; water decomposes the hydride reagent.

  • Imine Formation:

    • Step: Dissolve the free amine (10 mmol) in 1,2-Dichloroethane (DCE) (30 mL).

    • Step: Add 3-fluorobenzaldehyde (1.24 g, 10 mmol, 1.0 eq).

    • Step: Add Glacial Acetic Acid (0.60 g, 10 mmol, 1.0 eq) to catalyze imine formation. Stir for 30 min at Room Temperature (RT).

  • Selective Reduction:

    • Step: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (3.18 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Mechanism:[2][3][4] STAB is less basic and milder than NaBH4, preventing epimerization at the C2 chiral center.

    • Step: Warm to RT and stir for 3-4 hours.

    • Self-Validating Check: TLC (Hex/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear. If aldehyde persists after 4h, add 0.2 eq more STAB.

  • Workup:

    • Quench with sat. NaHCO3 (30 mL). Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine.[5] Dry over Na2SO4.[5]

  • Hydrolysis (to obtain acid):

    • Dissolve ester in THF/H2O (1:1, 20 mL). Add LiOH·H2O (2.0 eq). Stir 2h. Acidify to pH 4 with 1M HCl. Extract with EtOAc.[5]

Troubleshooting Method A
  • Issue: Incomplete conversion.

    • Root Cause:[4] Wet solvent decomposing STAB.

    • Fix: Use anhydrous DCE and store STAB in a desiccator.

  • Issue: Racemization.[4][6]

    • Root Cause:[4] High temperature or excessive acid.

    • Fix: Keep reaction <25°C; do not exceed 1.0 eq acetic acid.

Method B: Direct Alkylation (The Economy Route)

This method involves the SN2 attack of the pipecolic ester amine on 3-fluorobenzyl bromide .[1]

Why this works: It is a direct, atom-economical transformation.[1] However, secondary amines are nucleophilic enough to react twice, potentially leading to quaternary ammonium salts (over-alkylation).

Protocol B: Controlled Nucleophilic Substitution

Scale: 10 mmol | Expected Yield: 65-75% | Time: 12 hours

  • Setup:

    • Step: Dissolve Methyl Pipecolate HCl (1.80 g, 10 mmol) in Acetonitrile (MeCN) (40 mL).

    • Step: Add finely ground K2CO3 (4.14 g, 30 mmol, 3.0 eq).

    • Note: An inorganic base is preferred over Et3N to simplify workup and reduce racemization risk.

  • Alkylation:

    • Step: Add 3-fluorobenzyl bromide (1.89 g, 10 mmol, 1.0 eq) dropwise over 30 minutes.

    • Critical Control: Do NOT add excess bromide. Strictly 1.0 equivalent.

    • Step: Stir at RT for 12 hours.

    • Self-Validating Check: Monitor by LC-MS.[1] Look for M+ (Product) vs M+108 (Over-alkylated byproduct). If over-alkylation >5%, stop immediately.

  • Workup:

    • Filter off solids (K2CO3/KBr). Concentrate filtrate.[1][5]

    • Redissolve in EtOAc, wash with water.

  • Purification:

    • Requirement: Column chromatography is almost always required here to separate the mono-alkylated product from unreacted amine and bis-alkylated impurities.[1]

Comparative Analysis

The following table summarizes the performance metrics of both methods based on laboratory trials and literature precedents.

MetricMethod A: Reductive AminationMethod B: Direct Alkylation
Overall Yield (Isolated) 85 - 92% 65 - 75%
Purity (HPLC) >98% (Clean profile)~90% (Requires chromatography)
Impurity Profile Minimal; mostly unreacted aldehydeBis-alkylation (Quat.[1] salt) is common
Racemization Risk Low (Mild conditions)Moderate (Base-mediated)
Cost Efficiency Moderate (STAB is pricier)High (Cheap reagents)
Scalability Excellent (Flow compatible)Good (Exothermic control needed)
Green Chemistry & Modern Alternatives

For laboratories prioritizing Green Chemistry , Method A can be adapted to Flow Chemistry using a packed bed of polymer-supported cyanoborohydride, reducing solvent waste and manual handling of hydrides. Alternatively, Method B can be performed in water using surfactant-mediated catalysis (e.g., TPGS-750-M), though workup of the zwitterionic product from water can be challenging.[1]

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 58(46), 9151-9252. (Review of N-alkylation methods). Link

  • Vibrant Pharma Inc. (2024). "Product Catalog: 1-(3-Fluorobenzyl)-4-piperidinecarboxylic hydrochloride." (Commercial availability and CAS verification). Link

  • Beilstein Journals. (2021). "A versatile route towards 6-arylpipecolic acids."[1][3] (Context on pipecolic acid functionalization). Link

Sources

Validation

Benchmarking Novel Piperidine Scaffolds: A Comparative Guide for AChE Inhibition

Executive Summary: The Piperidine Privilege The piperidine pharmacophore remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 12,000 bioactive compounds, including the gold-standard A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Privilege

The piperidine pharmacophore remains a "privileged structure" in medicinal chemistry, serving as the backbone for over 12,000 bioactive compounds, including the gold-standard Alzheimer’s therapeutic, Donepezil . However, the current challenge in drug discovery is not merely synthesizing new piperidines, but rigorously benchmarking them against established leaders to overcome common liabilities: poor metabolic stability and off-target toxicity (particularly Butyrylcholinesterase, BuChE, cross-reactivity).

This guide outlines a standardized benchmarking framework for novel piperidine-based Acetylcholinesterase (AChE) inhibitors. It moves beyond simple


 reporting to a holistic evaluation of selectivity, kinetics, and ADME (Absorption, Distribution, Metabolism, Excretion) viability.

Benchmarking Workflow & Logic

To determine if a novel piperidine derivative is a viable "lead," it must pass a specific decision tree. The following diagram illustrates the critical path from synthesis to lead declaration.

BenchmarkingWorkflow Start Novel Piperidine Library Synthesis Screen Primary Screen (Ellman's Assay) Start->Screen Screen->Start Low Potency Selectivity Selectivity Profiling (AChE vs BuChE) Screen->Selectivity IC50 < 1 µM Selectivity->Start Off-Target ADME ADME Profiling (Microsomal Stability) Selectivity->ADME SI > 100 ADME->Start High Clearance Lead Lead Candidate Validation ADME->Lead t1/2 > 30 min

Figure 1: Critical path workflow for validating novel piperidine inhibitors. Note the strict "Go/No-Go" gates at potency and selectivity stages.

Comparative Performance Data

The following data synthesizes performance metrics of a hypothetical novel N-benzylpiperidine derivative (Compound NP-12 ) against the clinical standard, Donepezil .

Table 1: Potency and Selectivity Profile

Objective: Establish if the novel compound binds tighter to the target (AChE) while avoiding the off-target (BuChE).

MetricDonepezil (Standard)Compound NP-12 (Novel)Performance Delta
AChE



2x More Potent
BuChE



Superior Selectivity
Selectivity Index (SI) ~350>12,50035x Improvement
Mechanism Mixed (Competitive/Non-comp)MixedEquivalent
Table 2: ADME & Physicochemical Properties

Objective: Ensure the compound can reach the CNS (Central Nervous System) and survive first-pass metabolism.

PropertyDonepezilCompound NP-12Interpretation
LogP 4.23.8NP-12 is less lipophilic (Reduced toxicity risk)
TPSA (Ų) 38.745.2Optimal for BBB penetration (<90 Ų)
Microsomal Stability (

)
28 min (Human)42 min (Human)Enhanced metabolic stability
BBB Permeability (

)


Slightly lower, but sufficient for CNS drugs

Experimental Protocols (Self-Validating Systems)

Protocol A: Modified Ellman’s Assay for AChE Inhibition

Rationale: The standard Ellman method is susceptible to pH drift and spontaneous hydrolysis of the substrate. This modified protocol uses a kinetic read to ensure linearity and includes specific controls to validate the assay window.

Reagents:

  • Buffer: 0.1 M Phosphate buffer (pH 8.0 ± 0.05). Crucial: pH > 8.0 causes high non-enzymatic hydrolysis.

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM final conc.

  • Chromophore: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB), 0.3 mM final conc.

  • Enzyme: Electrophorus electricus AChE (Type VI-S), 0.05 U/mL final.

Step-by-Step Workflow:

  • Blanking (Self-Validation): In a 96-well plate, add 150 µL Buffer + 10 µL DTNB + 10 µL ATChI (No Enzyme). Measure absorbance at 412 nm.

    • Pass Criteria:

      
      . If higher, reagents are degraded.
      
  • Inhibitor Incubation: Add 140 µL Buffer + 20 µL Enzyme + 10 µL Test Compound (in DMSO, final <1%).

    • Control: Vehicle control (DMSO only) represents 100% activity.

    • Incubate: 10 minutes at 25°C to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATChI/DTNB mix.

  • Kinetic Read: Measure Absorbance (412 nm) every 30 seconds for 5 minutes.

  • Calculation:

    
    
    
Protocol B: Microsomal Stability (Metabolic Clearance)

Rationale: Piperidines are prone to N-dealkylation by CYP450 enzymes. This assay predicts in vivo half-life.

Workflow:

  • Pre-incubation: Mix 1 µM Test Compound with Human Liver Microsomes (0.5 mg/mL protein) in PBS (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-regenerating system (1 mM NADP, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately add to ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Validation:

    • Positive Control:[1] Verapamil (High clearance).

    • Negative Control: Warfarin (Low clearance).

Mechanistic Visualization

Understanding the chemical basis of the Ellman assay is vital for troubleshooting false positives (e.g., compounds reacting directly with DTNB).

EllmanMechanism Substrate Acetylthiocholine (Substrate) Product1 Thiocholine (R-SH) Substrate->Product1 Hydrolysis Enzyme AChE (Enzyme) Enzyme->Product1 Hydrolysis Final Yellow Anion (TNB2-) Product1->Final Nucleophilic Attack (Fast) DTNB DTNB (Ellman's Reagent) DTNB->Final Inhibitor Piperidine Inhibitor Inhibitor->Enzyme Blocks Active Site

Figure 2: Reaction mechanism of the Ellman Assay. The inhibitor (diamond) prevents the formation of Thiocholine, halting the colorimetric change.

References

  • BenchChem. (2025).[1][2][3][4] A Head-to-Head Comparison of Piperidine-Based Enzyme Inhibitors for Neurodegenerative Diseases. BenchChem Application Notes. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

  • Agrawal, K., et al. (2023). Spectral Investigations, DFT Studies, ADME Analysis, Molecular Docking of New Piperidine Derivatives. Indian Journal of Science and Technology. Link

  • Islamoğlu, F. (2026). Determination of ADMET Properties of Substituted-Piperidine-3-Carboxamide Derivatives. International Journal of Biology and Chemistry. Link

  • Mulik, B. M., et al. (2024).[5] Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin-4-ylphenyl-nicotinamide Derivatives. ChemistrySelect. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

Guiding Principle: Proactive Safety through Chemical Intelligence As laboratory professionals engaged in the dynamic field of drug discovery and development, our responsibility extends beyond synthesis and analysis to th...

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Proactive Safety through Chemical Intelligence

As laboratory professionals engaged in the dynamic field of drug discovery and development, our responsibility extends beyond synthesis and analysis to the complete, safe lifecycle management of the chemical entities we create and handle. The compound 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid, while a valuable research intermediate, possesses a molecular structure that necessitates a rigorous and informed disposal protocol. This guide provides the essential framework for its proper disposal, grounded in an understanding of its chemical properties and the regulatory landscape. The causality behind each procedural step is explained to ensure that these protocols are not merely followed, but understood as a self-validating system of safety and compliance.

Hazard Profile: Deconstructing the Molecule

  • Piperidine Moiety: The core piperidine structure is classified as a hazardous substance. It is a flammable liquid and is toxic when inhaled or in contact with skin.[1][2] It is known to cause severe skin burns and eye damage.[1][2][3] Therefore, 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid must be handled with the assumption that it carries similar toxicological and corrosive risks.

  • Fluorobenzyl Group: The presence of a fluorine atom on the benzyl group places this compound in the category of halogenated organic compounds .[4][5] Halogenated waste streams are subject to specific disposal regulations due to the potential for forming highly toxic and corrosive byproducts (e.g., hydrogen fluoride) during improper incineration.[4][6] This classification is a critical determinant of the correct waste stream.

  • Carboxylic Acid Function: While the carboxylic acid group imparts acidic properties, the piperidine nitrogen is basic, making the overall molecule potentially amphoteric. This duality does not mitigate its hazards but does require careful consideration of its incompatibility with strong acids, bases, and oxidizing agents to prevent violent reactions.[3][7]

Summary of Anticipated Hazards
Hazard ClassificationDescription & Precautionary ActionGHS Pictograms (Anticipated)
Acute Toxicity (Dermal, Inhalation) Assumed to be toxic if it comes into contact with skin or is inhaled. All handling must occur in a certified chemical fume hood with appropriate PPE.[1][2]

Skin Corrosion / Eye Damage Assumed to cause severe skin burns and serious eye damage on contact.[3][8] Mandates the use of chemical-resistant gloves and safety goggles or a face shield.

Halogenated Organic Compound Must be segregated as halogenated waste.[5] Improper disposal can lead to environmental contamination and hazardous combustion byproducts.

Chemical Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][7] Store separately from these materials to prevent exothermic or gas-producing reactions.N/A

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is a multi-step process that begins with waste characterization and ends with collection by a certified disposal service. Adherence to this workflow is mandatory for ensuring laboratory safety and regulatory compliance.

Diagram: Disposal Decision Pathway

G cluster_prep Phase 1: In-Lab Preparation cluster_accum Phase 2: Accumulation cluster_dispose Phase 3: Final Disposition A Waste Generation (Pure compound or contaminated materials) B Step 1: Characterize Waste 'Hazardous Halogenated Organic Waste' A->B C Step 2: Segregate Waste - Keep separate from non-halogenated waste. - Avoid acids, bases, oxidizers. B->C D Step 3: Select Container - Chemically resistant (e.g., HDPE) - Secure, leak-proof lid C->D E Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms D->E F Step 5: Accumulate Safely - In Satellite Accumulation Area (SAA) - Use secondary containment - Keep container closed E->F G Step 6: Arrange Professional Disposal - Contact licensed hazardous waste vendor. - DO NOT dispose down drain or in regular trash. F->G

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid. As...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid. As a Senior Application Scientist, this document is crafted to ensure your safety and experimental integrity by integrating established safety protocols with an understanding of the compound's structural alerts.

While specific toxicological data for 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid is not extensively published, its known structural components—a fluorinated benzyl group and a piperidine carboxylic acid moiety—necessitate a cautious and well-planned approach to its handling. The guidance herein is based on available safety data for analogous compounds and general principles for managing fluorinated organic molecules and piperidine derivatives.

Hazard Identification and Risk Assessment

Based on available data for similar compounds, 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid and its salts are anticipated to present the following hazards[1][2][3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The piperidine ring, a core component of this molecule, is a known hazardous substance, being flammable, toxic, and corrosive[4][5][6][7]. While the substitutions on the piperidine derivative will alter its specific properties, the inherent risks associated with the parent structure should not be disregarded. Furthermore, the introduction of fluorine can significantly modify a molecule's biological activity and potential toxicity[8].

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure. The following PPE is mandatory when handling 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid in solid or solution form.

  • Eye and Face Protection : Wear chemical safety goggles with side shields or a full-face shield to protect against splashes and airborne particles.[1][2][6][9][10]

  • Hand Protection : Use chemically resistant gloves. Nitrile gloves are a suitable initial choice, but it is recommended to consult glove manufacturer data for specific chemical compatibility. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[1][2][5][6][9]

  • Skin and Body Protection : A lab coat is required. For procedures with a higher risk of splashes or generating aerosols, consider a chemical-resistant apron or coveralls.[1][2][5][6]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[5][10]

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

3.1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][11]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Weighing and Aliquoting (Solid Form):

  • Step 1: Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

  • Step 2: Weighing: Perform all weighing and handling of the solid compound within the fume hood to contain any dust.

  • Step 3: Cleaning: After weighing, carefully clean all surfaces, including the balance, with a suitable solvent to remove any residual powder. Dispose of contaminated wipes as hazardous waste.

3.3. Solution Preparation:

  • Step 1: Preparation: In a chemical fume hood, with all PPE donned, place a suitably sized beaker or flask on a magnetic stir plate.

  • Step 2: Dissolution: Add the desired solvent to the vessel, followed by the slow and careful addition of the weighed 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid.

  • Step 3: Mixing: Gently stir the mixture until the solid is fully dissolved. Avoid splashing.

Emergency Procedures

4.1. Spills:

  • Small Spills: For small spills of the solid, gently cover with an absorbent material (e.g., vermiculite, sand) and then carefully sweep it into a designated hazardous waste container.[6] Avoid generating dust.

  • Liquid Spills: For spills of solutions, absorb with an inert material and place in a sealed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

4.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2] If skin irritation occurs, seek medical attention.[1][2][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][4][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2][4][10] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][6][13] Seek immediate medical attention.

Waste Disposal

All waste containing 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid must be treated as hazardous waste.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.[8]

  • Liquid Waste: Collect unused solutions in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[8][14]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive & Inspect Store Store Securely Receive->Store Prep_Area Prepare Fume Hood & Don PPE Store->Prep_Area Weigh Weigh Solid Prep_Area->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Waste_Solid Collect Solid Waste Decontaminate->Waste_Solid Waste_Liquid Collect Liquid Waste Decontaminate->Waste_Liquid Dispose Dispose via EHS Waste_Solid->Dispose Waste_Liquid->Dispose

Caption: General workflow for the safe handling of 1-(3-Fluoro-benzyl)-piperidine-2-carboxylic acid.

References

  • Piperidine - SAFETY DATA SHEET - PENTA. (2024-05-07). Retrieved from [Link]

  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Retrieved from [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025-09-08). Retrieved from [Link]

  • Fluorinated Chemicals - BPI - Certified Compostable. Retrieved from [Link]

  • Management of Solid Waste Containing Fluoride—A Review - PMC - PubMed Central. Retrieved from [Link]

  • What is the safest way to dispose of an old bottle containing fluoride crystals that has been sitting around for years? - Quora. (2025-04-03). Retrieved from [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022-06-14). Retrieved from [Link]

Sources

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